The therapeutic action of ethopropazine hydrochloride is achieved through multi-receptor modulation.
Table 1: Primary Molecular Targets of this compound [1]
| Target | Action | Primary Therapeutic Effect |
|---|---|---|
| Muscarinic Acetylcholine Receptor M1 | Antagonist | Restores dopamine-acetylcholine balance in basal ganglia, reducing muscle rigidity and tremors. |
| NMDA Glutamate Receptor | Antagonist | Provides local anesthetic effect; modulates neuropathic pain pathways. |
| Histamine H1 Receptor | Modulator | Contributes to sedative effects and reduces muscle contractions. |
The core mechanism involves competitive inhibition of central muscarinic acetylcholine receptors (particularly the M1 subtype) [2]. In Parkinson's disease, dopamine depletion in the basal ganglia causes a relative excess of cholinergic activity [3]. Ethopropazine blocks acetylcholine, helping to rebalance dopaminergic and cholinergic influences and alleviating motor symptoms like rigidity, tremors, and bradykinesia [1] [2] [4].
The drug's local anesthetic effect is attributed to antagonism of the NMDA glutamate receptor [1] [5]. Excessive glutamate release at NMDA receptors can cause neuronal hyperactivation and hypersensitivity associated with neuropathic pain; ethopropazine helps mitigate this [1].
To empirically validate this mechanism, you can use the following experimental approaches.
Table 2: Key Experimental Assays for Characterizing Mechanism of Action
| Assay Type | Application & Rationale | Key Measurable Outcomes |
|---|
| In Vitro Receptor Binding | Quantify affinity (Ki) and potency (IC50) for muscarinic, NMDA, and histamine H1 receptors. | - Saturation binding curves to determine dissociation constant (Kd) and receptor density (Bmax).
This protocol determines the affinity of ethopropazine for the muscarinic M1 receptor.
This protocol evaluates the functional efficacy of ethopropazine in alleviating Parkinsonian symptoms.
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development.
Table 3: Key ADME and Toxicity Parameters of Ethopropazine [1] [2] [4]
| Parameter | Profile |
|---|---|
| Absorption | Well-absorbed from the gastrointestinal tract. |
| Protein Binding | 93% |
| Half-Life | 1 to 2 hours |
| Route of Elimination | Metabolized in the liver; metabolites excreted through the kidneys. |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, sedation, dizziness. |
| Serious Toxicity | Confusion, hallucinations, irregular heartbeat; exacerbated by drug interactions. |
The following diagram summarizes the core mechanistic pathway of this compound in the context of Parkinson's disease.
Ethopropazine restores neurotransmitter balance by blocking acetylcholine receptors.
While the anticholinergic mechanism is well-established, several research gaps exist. The specific metabolic pathways and enzymes involved are not fully detailed in the available literature [1]. Modern techniques like cryo-EM for high-resolution structural analysis of the drug-receptor complex could provide deeper insights. Furthermore, exploration of its potential in other neurological conditions, leveraging its multi-target profile (e.g., NMDA antagonism), represents a promising area for future investigation [1] [5].
Ethopropazine is a chiral phenothiazine derivative used for its anticholinergic properties in managing Parkinson's disease. The drug is administered as a racemate and exhibits non-stereoselective pharmacokinetics in animal models, meaning its enantiomers do not show significant differences in disposition. Available data from rat studies indicate ethopropazine has a large volume of distribution, slow clearance, and a long terminal elimination half-life (>20 hours). Following oral administration, it demonstrates very poor systemic bioavailability (<5%) in rats, suggesting significant first-pass metabolism or poor absorption [1].
Critical human pharmacokinetic parameters, including absorption half-life, remain unquantified in the available literature, representing a significant knowledge gap for drug development professionals.
The table below summarizes all available quantitative pharmacokinetic data for ethopropazine from preclinical studies:
| Parameter | Value | Experimental System | Notes |
|---|---|---|---|
| Oral Bioavailability | <5% | Rat (in vivo) | Suggests significant first-pass effect or poor absorption [1] |
| Elimination Half-Life | >20 hours | Rat (in vivo) | Terminal phase after IV dosing [1] |
| Tissue:Plasma AUC Ratio (Brain) | 6-8 | Rat (in vivo) | Highest uptake in brain tissue [1] |
| Tissue:Plasma AUC Ratio (Heart) | ~3.5 | Rat (in vivo) | Moderate cardiac tissue distribution [1] |
| Plasma Protein Binding Saturation | 500-2000 ng/mL | Rat plasma (in vitro) | Each enantiomer; equilibrium dialysis [1] |
| BChE Inhibition Constant (Ki) | 0.15 µM | In vitro (human plasma) | Competitive inhibition [2] |
| BChE IC₅₀ | 210-300 nM | In vitro | Enzyme inhibition [3] |
| AChE IC₅₀ | 210 µM | In vitro | Demonstrates ~1000-fold selectivity for BChE over AChE [3] |
| SQLE Inhibition IC₅₀ | 1.69 ± 0.06 µM | In vitro | Competitive inhibition with Ki = 0.65-0.69 µM [4] |
Ethopropazine undergoes significant hepatic metabolism, with negligible amounts excreted unchanged in urine and bile [1]. The metabolic pathway diagram below illustrates its primary enzyme interactions:
Figure 1: Primary metabolic and enzyme interaction pathways of ethopropazine. Solid red arrows indicate strong inhibitory interactions; dashed gray indicates weak inhibition.
Objective: Determine in vivo brain, heart, and plasma concentrations of ethopropazine enantiomers after intravenous dosing [1].
Methodology:
Objective: Determine unbound fraction of ethopropazine enantiomers in rat plasma [1].
Methodology:
Objective: Characterize the stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers [5].
Methodology:
The available pharmacokinetic data suggests several important considerations for drug development:
Formulation Strategies: The poor oral bioavailability indicates potential need for prodrug approaches or alternative delivery systems to bypass first-pass metabolism
Tissue Targeting: The high brain distribution supports central nervous system applications, consistent with its use in Parkinson's disease
Enzyme Selectivity: The ~1000-fold selectivity for BChE over AChE provides a favorable safety margin for peripheral side effects
Therapeutic Repurposing: The newly discovered SQLE inhibition activity suggests potential for cholesterol-lowering or oncology applications [4]
Drug-Drug Interactions: The BChE inhibition property indicates potential for interactions with ester-based prodrugs including heroin [3]
Significant knowledge gaps remain in ethopropazine pharmacokinetics that warrant further investigation:
The available preclinical data provides a foundation for understanding ethopropazine's disposition, but substantial work remains to fully characterize its human pharmacokinetic profile, particularly regarding absorption kinetics.
Ethopropazine (10-(2-diethylaminopropyl)phenothiazine hydrochloride) represents a classic antimuscarinic agent with a complex pharmacological profile that has demonstrated therapeutic utility in movement disorders while serving as an important research tool in neuropharmacology. This chiral molecule features a stereogenic center on its aminoalkyl side chain, contributing to its stereoselective interactions with various biological targets. Originally developed among the early phenothiazine derivatives, ethopropazine has been used clinically for decades, particularly in the management of Parkinson's disease and related disorders, though its precise mechanism of action has only been partially characterized [1] [2]. As a muscarinic receptor antagonist, it competes with acetylcholine at muscarinic receptor sites, but its pharmacological profile is complicated by additional activities, including potent butyrylcholinesterase (BChE) inhibition and recently discovered effects on platelet signaling pathways [2] [3].
This technical guide provides a comprehensive overview of ethopropazine's pharmacology, therapeutic applications, and experimental methodologies relevant to researchers investigating antimuscarinic agents. Despite its long history of clinical use, ethopropazine remains a compound of significant research interest due to its complex receptor interactions and the potential for developing more selective therapeutic agents based on its chemical scaffold. The following sections detail the current understanding of its mechanisms of action, receptor selectivity, analytical methods, and synthesis approaches, providing drug development professionals with essential information for advancing research in this area.
Ethopropazine is classified as a small molecule drug with antagonistic activity primarily directed toward muscarinic acetylcholine receptors (mAChRs). The molecular formula of ethopropazine hydrochloride is C₁₉H₂₅ClN₂S, with a systematic chemical name of 10-(2-diethylaminopropyl)phenothiazine hydrochloride [4]. The compound features a phenothiazine core structure, which is shared with several other antipsychotic and antihistaminic medications, supplemented with a diethylaminopropyl side chain that contains the chiral center responsible for its stereoisomerism.
Table 1: Basic Drug Information and Pharmacological Classification
| Parameter | Description |
|---|---|
| Drug Type | Small molecule drug |
| Chemical Class | Phenothiazine derivative |
| Molecular Formula | C₁₉H₂₅ClN₂S |
| CAS Registry | 1094-08-2 |
| Primary Target | Muscarinic acetylcholine receptors (mAChRs) |
| Primary Action | Antagonism |
| Mechanism | Muscarinic acetylcholine receptor antagonist |
| Highest Development Phase | Withdrawn (details unspecified in available literature) |
| Chirality | Chiral compound with stereoselective activity |
The muscarinic receptor antagonism of ethopropazine underlies its primary therapeutic effects, though it also demonstrates potent inhibition of butyrylcholinesterase (BChE) with exceptional selectivity for BChE over acetylcholinesterase (AChE) – more than 1000-fold difference in affinity according to kinetic studies [2]. This dual activity creates a complex pharmacological profile where ethopropazine both blocks acetylcholine receptors and inhibits one of the primary enzymes responsible for acetylcholine breakdown, though the net effect appears to be predominated by its receptor antagonism in therapeutic applications.
In terms of physicochemical properties, ethopropazine demonstrates distribution characteristics typical of phenothiazine derivatives, with high uptake in brain tissue followed by cardiac tissue and plasma, as demonstrated in rat studies [5]. Notably, the drug displays non-stereoselectivity in its pharmacokinetics, with no significant differences observed between enantiomer concentrations in plasma, heart, or brain tissues following administration. This lack of stereoselectivity in distribution contrasts with its stereoselective interactions with specific enzyme targets, particularly butyrylcholinesterase [5] [2].
Ethopropazine functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), binding to these G protein-coupled receptors and preventing acetylcholine-mediated activation. The five mAChR subtypes (M1-M5) exhibit differential expression patterns throughout the central and peripheral nervous systems, with each subtype mediating distinct physiological effects [6]. Research indicates that ethopropazine's therapeutic actions in movement disorders likely involve M1 receptor antagonism in the striatum, a key regulatory region for motor control [7].
Critical insights into ethopropazine's receptor selectivity have emerged from studies comparing its effects with those of other antimuscarinic agents. In electrophysiological investigations using striatal medium spiny neurons from DYT1 dystonia model mice, ethopropazine demonstrated a distinct profile compared to more selective M1 antagonists:
Table 2: Comparative Effects of Antimuscarinic Agents on Synaptic Plasticity in DYT1 Model
| Antimuscarinic Agent | Receptor Selectivity Profile | Effect on Corticostriatal Synaptic Plasticity |
|---|---|---|
| VU0255035 | Selective M1 antagonist | Complete rescue of LTD and synaptic depotentiation |
| Pirenzepine | M1-preferring antagonist | Complete rescue of LTD and synaptic depotentiation |
| Trihexyphenidyl | M1-preferring antagonist | Complete rescue of LTD and synaptic depotentiation |
| Orphenadrine | Non-selective antagonist | Partial rescue of synaptic plasticity |
| Biperiden | Non-selective antagonist | Failed to restore plasticity |
| Ethopropazine | Non-selective antagonist | Failed to restore plasticity |
This research demonstrates that selective M1 antagonism is sufficient to rescue synaptic plasticity deficits in this dystonia model, while non-selective agents like ethopropazine lack this efficacy [7]. The failure of ethopropazine to restore normal synaptic plasticity despite its muscarinic antagonistic activity suggests that its broad receptor profile may produce competing effects that preclude therapeutic normalization of corticostriatal signaling.
The kinetic properties of ethopropazine's interaction with muscarinic receptors contribute significantly to its pharmacological profile. As a competitive antagonist, ethopropazine binds reversibly to muscarinic receptors, with its duration of action determined by receptor binding kinetics and pharmacokinetic parameters. The drug's plasmatic half-life and tissue distribution characteristics ensure sustained receptor occupancy following administration, supporting its therapeutic application in chronic movement disorders [5].
Experimental evidence suggests that ethopropazine's muscarinic antagonism exhibits limited subtype selectivity, a common challenge with orthosteric mAChR ligands due to the high sequence homology of the acetylcholine-binding site across receptor subtypes [8] [9]. This lack of selectivity likely contributes to both its therapeutic effects and side effect profile, as actions at peripheral M2 and M3 receptors can produce autonomic effects such as tachycardia, dry mouth, urinary retention, and constipation [6]. The development of more subtype-selective antimuscarinic agents represents an active area of research aimed at maintaining central therapeutic benefits while minimizing peripheral adverse effects.
Beyond its receptor antagonist properties, ethopropazine demonstrates potent inhibition of butyrylcholinesterase (BChE), with enzyme-inhibitor dissociation constants in the nanomolar range [2]. This inhibition displays marked stereoselectivity, with the (R)-enantiomer exhibiting significantly higher affinity for BChE compared to the (S)-enantiomer. Detailed kinetic studies have revealed that ethopropazine enantiomers interact with BChE through a complex mechanism involving binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme [2].
The steric constraints of BChE's active site gorge contribute significantly to this stereoselective recognition. In silico simulations of enzyme-inhibitor complexes suggest that the (R)-enantiomer achieves optimal positioning within the CAS, forming favorable interactions with key residues that the (S)-enantiomer cannot replicate due to differing spatial orientation of its substituents [2]. This stereoselective inhibition has implications for both the pharmacokinetic and pharmacodynamic properties of ethopropazine, potentially influencing its metabolic stability and clinical effects.
Table 3: Enzyme Inhibition Profile of Ethopropazine
| Enzyme Target | Affinity/Inhibition Constant | Stereoselectivity | Primary Binding Site |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Nanomolar range (high affinity) | Yes - (R)-enantiomer preferential | Catalytic anionic site (CAS) and peripheral anionic site (PAS) |
| Acetylcholinesterase (AChE) | >1000-fold lower affinity than for BChE | Limited stereoselectivity | Not primary target |
| Other Esterases | No significant inhibition reported | Not applicable | Not applicable |
The potent BChE inhibition by ethopropazine creates a complex pharmacodynamic interplay between its receptor antagonism and enzyme inhibition. Butyrylcholinesterase plays important roles in cholinergic transmission and metabolism of various ester-containing compounds, though its precise physiological functions remain less characterized than those of acetylcholinesterase. By inhibiting BChE, ethopropazine would be expected to increase synaptic acetylcholine levels, potentially counteracting its receptor-blocking effects to some degree [2].
The net therapeutic outcome likely reflects a balance between receptor blockade and enzyme inhibition, with the receptor antagonism predominating in most circumstances. This complex pharmacology may contribute to ethopropazine's particular utility in movement disorders, where modulation of multiple components of cholinergic signaling could theoretically provide benefits not achievable with more selective agents. However, the clinical relevance of BChE inhibition to the drug's therapeutic profile remains incompletely characterized and represents an area deserving further investigation.
Ethopropazine has been used extensively in the treatment of Parkinson's disease, particularly for managing drug-induced parkinsonism and other forms of secondary parkinsonism [1] [2]. Its therapeutic efficacy in these conditions derives primarily from restoration of the functional balance between dopaminergic and cholinergic neurotransmission in the basal ganglia. In Parkinson's disease, dopamine depletion leads to relative cholinergic dominance in striatal circuits, and antimuscarinic agents like ethopropazine help counterbalance this dysregulation [7] [2].
The drug has demonstrated particular utility in managing tremor-predominant Parkinson's disease, where cholinergic mechanisms may play a more prominent role than in other symptom patterns. Additionally, ethopropazine has been employed as an antidyskinetic agent in the treatment of drug-induced movement disorders, particularly those associated with antipsychotic medications that block dopamine receptors [1]. Clinical experience suggests that ethopropazine provides symptomatic relief comparable to other antimuscarinic agents used in movement disorders, though controlled comparative trials are limited.
Beyond its established uses in movement disorders, research has revealed additional potential applications for ethopropazine. Recent high-throughput screening identified ethopropazine as a modulator of collagen-induced platelet activation, specifically affecting calcium signaling dynamics stimulated by glycoprotein VI (GPVI) receptor activation [3]. This effect was preserved in the presence of plasma and resulted in suppression of collagen-dependent thrombus formation under arterial shear conditions, suggesting potential applications in antiplatelet therapy [3].
The pleiotropic effects of ethopropazine across multiple biological systems highlight the potential for repurposing this established agent for new therapeutic indications. However, the clinical development of ethopropazine for non-neurological applications would require careful assessment of the risk-benefit ratio given its pronounced central and peripheral anticholinergic effects. The development of analogs with more selective action on specific targets while minimizing muscarinic receptor-mediated side effects represents a promising alternative approach.
The effects of ethopropazine on synaptic function can be evaluated using sharp-microelectrode recordings from striatal medium spiny neurons (MSNs) in corticostriatal brain slices. The following protocol has been employed to investigate ethopropazine's actions in models of DYT1 dystonia [7]:
Tissue Preparation: Prepare parahorizontal corticostriatal slices (180-200 μm thickness) from relevant animal models (e.g., Tor1a+/Δgag mice for dystonia research) in oxygenated Krebs' solution. Maintain slices in artificial cerebrospinal fluid continuously oxygenated with 95% O₂/5% CO₂ at 32-33°C.
Electrophysiological Recording: Perform sharp-microelectrode recordings using electrodes filled with 2M KCl (40-60 MΩ resistance). Identify medium spiny neurons based on established electrophysiological characteristics (resting membrane potential approximately -85 mV, input resistance 30-40 MΩ, time constant 1.2-1.5 ms).
Synaptic Stimulation: Evoke glutamatergic excitatory postsynaptic potentials (EPSPs) using a bipolar electrode placed in cortical layers V-VI. Utilize picrotoxin (50 μM) to block GABAA receptors. Deliver synaptic stimuli at 0.1 Hz, averaging 6 consecutive events.
Plasticity Induction: Induce long-term depression (LTD) using high-frequency stimulation (HFS: 3 trains of 100 Hz for 3 seconds, with 20-second intervals). For long-term potentiation (LTP) induction, remove magnesium from the perfusion solution and apply similar HFS protocols.
Drug Application: Apply ethopropazine via bath perfusion at concentrations typically ranging from 1-10 μM. Monitor effects on intrinsic membrane properties, paired-pulse facilitation (PPR), and long-term synaptic plasticity.
This methodology allows direct assessment of ethopropazine's effects on corticostriatal synaptic transmission and plasticity, providing insights into its potential mechanisms of action in movement disorders.
The inhibition of butyrylcholinesterase by ethopropazine can be characterized using detailed kinetic analyses. The following protocol adapted from Šinko et al. provides comprehensive assessment of inhibition parameters [2]:
Enzyme Preparation: Utilize purified BChE from appropriate sources (e.g., horse serum, human plasma, or recombinant forms). Standardize enzyme activity using established spectrophotometric methods.
Substrate Hydrolysis Monitoring: Measure enzyme activity using acetylthiocholine (ATCh) as substrate. Monitor hydrolysis continuously by the Ellman method, following the formation of 5-thio-2-nitrobenzoate at 412 nm.
Inhibition Assays: Preincubate enzyme with various concentrations of ethopropazine (typically ranging from nanomolar to micromolar) for appropriate time periods before adding substrate. Include controls without inhibitor and appropriate solvent controls.
Data Analysis: Analyze progress curves to determine inhibition parameters. Fit data to appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition models). Determine inhibition constants (Kᵢ) for each enantiomer separately and for the racemic mixture.
Stereoselectivity Assessment: Compare kinetic parameters between (R)- and (S)-enantiomers to quantify stereoselectivity. Perform molecular docking studies to visualize potential binding orientations within the BChE active site gorge.
This comprehensive kinetic characterization enables researchers to quantify the potency and mechanism of ethopropazine's BChE inhibition and understand the structural basis for its stereoselective interactions with the enzyme.
The preparation of enantiomerically enriched ethopropazine has been achieved through a chemoenzymatic route that leverages lipase-catalyzed kinetic resolution. This approach, developed as an alternative to traditional resolution methods, provides efficient access to both enantiomers in high enantiomeric excess [1]:
Key Intermediate Synthesis: Prepare racemic 1-(10H-phenothiazin-10-yl)propan-2-ol through regioselective ring-opening of propylene oxide by phenothiazine using n-butyllithium as base at ambient temperature (64-77% yield).
Enzymatic Resolution: Subject the racemic alcohol to lipase-catalyzed transesterification using Novozym 435 or Lipozyme TL IM as biocatalysts. These enzymes demonstrate excellent enantioselectivity (E-value up to 844), providing both enantiomeric alcohols with enantiomeric excess up to >99%.
Absolute Configuration Assignment: Determine absolute configuration of resolved alcohols using modified Mosher's methodology, confirmed by X-ray diffraction analysis.
Final Compound Synthesis: Convert enantiomerically pure alcohols to bromide derivatives using PBr₃, then displace with appropriate amine to yield target (R)- and (S)-ethopropazine in 84-98% enantiomeric excess.
This stereodivergent synthesis represents a significant advance over traditional resolution methods, providing efficient access to both enantiomers for pharmacological characterization [1].
Analysis of ethopropazine enantiomers can be performed using chiral HPLC methods with appropriate stationary phases capable of discriminating the stereocenters [1]. These methods enable determination of enantiomeric purity and quantification of individual enantiomers in biological samples, essential for pharmacokinetic and metabolic studies. The development of robust analytical methods has facilitated investigations into the potential stereoselective pharmacokinetics and metabolism of ethopropazine, though studies to date have demonstrated non-stereoselective distribution in animal models [5].
Despite decades of clinical use, significant knowledge gaps persist regarding ethopropazine's precise mechanisms and optimal applications. The failure of ethopropazine to restore synaptic plasticity in dystonia models despite its antimuscarinic activity suggests complex interactions with multiple neurotransmitter systems that warrant further investigation [7]. Additionally, the clinical relevance of its potent BChE inhibition remains poorly characterized and merits systematic evaluation.
Future research directions should include:
Receptor Profiling: Comprehensive assessment of ethopropazine's affinity and functional activity across all muscarinic receptor subtypes using modern radioligand binding and functional assays.
Structural Studies: Determination of high-resolution structures of ethopropazine bound to both muscarinic receptors and butyrylcholinesterase to guide design of more selective analogs.
Therapeutic Optimization: Development of analogs with improved subtype selectivity to enhance therapeutic efficacy while minimizing adverse effects.
Clinical Trials: Well-controlled studies comparing ethopropazine with other antimuscarinic agents in movement disorders and potential new indications.
The continued investigation of ethopropazine and related compounds represents a promising approach to developing improved therapies for neurological disorders involving cholinergic dysfunction.
The following diagram illustrates the complex pharmacological interactions of ethopropazine with muscarinic receptors and butyrylcholinesterase in the cholinergic system:
Ethopropazine's dual mechanism: antagonizing muscarinic receptors while inhibiting butyrylcholinesterase enzyme activity.
The diagram above illustrates the dual mechanism of action of ethopropazine, showing how it both competitively antagonizes muscarinic receptors and inhibits butyrylcholinesterase, the enzyme responsible for acetylcholine degradation. This complex pharmacology results in modulation of cholinergic signaling at multiple levels.
The following experimental workflow outlines the key procedures for evaluating ethopropazine's effects on synaptic function in striatal neurons:
Ethopropazine's primary therapeutic action in Parkinson's disease is attributed to its anticholinergic properties, which help balance cholinergic and dopaminergic activity in the basal ganglia [1] [2]. Its local anesthetic effect is linked to NMDA receptor antagonism [1] [2]. Additionally, it is a potent and selective inhibitor of butyrylcholinesterase (BChE) with significant stereoselectivity in its interactions [3] [4].
The following table summarizes its key targets and measured affinities:
| Target | Action | Reported Affinity/IC₅₀ | Notes |
|---|---|---|---|
| NMDA Receptor | Antagonist | Not quantified in search results | Mechanism for local anesthetic/neuropathic pain relief [1] [2] [4]. |
| Butyrylcholinesterase (BChE) | Potent, selective inhibitor | Nanomolar range (enzyme-inhibitor dissociation constants) [3] | Over 1000-fold greater affinity for human BChE than for AChE [3]. Inhibition is stereoselective [3]. |
| Acetylcholinesterase (AChE) | Poor inhibitor | Not specified | Significantly weaker inhibition compared to BChE [4]. |
| Muscarinic Acetylcholine Receptors (mAChR) | Non-selective antagonist | Not quantified in search results | Contributes to anticholinergic effects [4]. |
Here is a summary of key experimental findings and methodologies from the literature:
| Study Focus | Model System | Treatment & Dose | Key Outcome | Reference |
|---|---|---|---|---|
| BChE Inhibition Kinetics | In vitro enzyme assay; Human BChE, Horse serum BChE | Ethopropazine enantiomers & racemate | BChE stereoselectivity originates from interactions at the catalytic anionic site (CAS); complex kinetics suggest multiple binding events [3]. | [3] |
| Neuropathic Pain | In vivo; Rat model (sciatic nerve ligation) | 10, 20, 30 mg/kg (subcutaneous) | Dose-dependent alleviation of thermal hyperalgesia; enhanced efficacy and duration when co-administered with α2 agonists (clonidine or guanabenz) [4]. | [4] |
| Cellular Viability & Proliferation | In vitro; Human-derived cell lines (LAN-5, SK-N-SH, NCI-H69) | 0-250 µM (24 hr) | Exhibited dose-dependent toxicity (LD₅₀ = 28 µM in LAN-5 cells) and proliferative effects in other lines, mediated via mAChR receptors [4]. | [4] |
Detailed experimental protocols are available in the source material:
Ethopropazine's pharmacology is complex, with multiple mechanisms contributing to its overall effects:
The following diagram illustrates the interplay of these mechanisms and their functional outcomes:
Summary of Ethopropazine's multi-target pharmacology and functional outcomes.
For research and development professionals, key considerations include:
Phenothiazines demonstrate significant therapeutic potential beyond their classical use as antipsychotics, showing promise in oncology and as treatments for drug-resistant infections. [1] Their broad efficacy stems from interactions with diverse biological targets, and modifications to the core structure can enhance their pharmacological profile. [2] [1]
The table below summarizes the anticancer activities and mechanisms of several key phenothiazines.
| Phenothiazine | Cancer Types | Anti-tumor Activity | Mechanisms of Action |
|---|---|---|---|
| Chlorpromazine | Glioma, Leukemia, Pancreatic, Hepatocellular Carcinoma | Cytotoxic, Induces Apoptosis, Inhibits Proliferation | Inhibits Cytochrome c Oxidase; Disrupts K-Ras Membrane Binding; Increases ROS; Inhibits PI3K/AKT/mTOR [1] |
| Fluphenazine | Melanoma, Colon & Breast Cancer, Glioblastoma | Anti-proliferative, Induces Apoptosis, Enhances Chemotherapy | Induces G0/G1 Arrest; Causes Mitochondrial Apoptosis & DNA Damage; Blocks PI3K-AKT-mTOR [1] |
| Thioridazine | Ovarian, Lung, Cervical, Glioblastoma, Leukemia | Induces Apoptosis, Reduces Viability, Inhibits Metastasis | G0/G1 Arrest; Inhibits PI3K/AKT/mTOR; Increases ROS; Suppresses Stemness Genes [1] [3] |
| Trifluoperazine | Melanoma, Breast Cancer, Glioblastoma, Osteosarcoma | Anti-proliferative, Enhances Radiation-induced Cell Death | Causes Lysosomal Dysfunction & Autophagy Inhibition; Induces G0/G1 Arrest; Activates ROS & Mitophagy [4] [1] |
| Prochlorperazine | Squamous Cell Carcinoma, NSCLC, Leukemia | Increases Cancer Cell Death, Boosts Antibody Efficacy | Alters EGFR Distribution; Binds KRAS; Activates p53 & p21; Induces DNA Damage [1] |
To support your experimental work, here are methodologies from recent studies for evaluating phenothiazine derivatives.
In Vitro Cytotoxicity Screening (MTS/PMS Assay) This method was used to screen 28 PTZ derivatives against human liver cancer cell lines (Hep3B, SkHep1). [4]
In Vivo Toxicity Assessment in Zebrafish Zebrafish embryos/larvae are a suitable model for preliminary toxicity screening. [4]
Molecular Docking with Acetylcholinesterase (AChE) In silico studies help identify cholinesterases as common targets and predict interaction modes. [4]
The following diagrams, created with the DOT language, illustrate key concepts and pathways from the research. You can use these scripts in a Graphviz visual editor to generate the images.
Mechanisms of Phenothiazine Antitumor Action
Workflow for Phenothiazine Derivative Screening
The repurposing of phenothiazines presents a promising strategy for addressing current challenges in oncology and infectious diseases. Future work should focus on:
The spectrophotometric determination of tungsten represents a significant analytical challenge in various industrial and research applications, particularly in the analysis of alloy steels and other metallurgical samples. The method utilizing Ethopropazine Hydrochloride (EPH) as a complexing agent offers a sensitive, selective, and relatively straightforward approach for quantifying tungsten(VI) in complex matrices. This compound, chemically known as N10-(2-diethylaminopropyl)phenothiazine, is a phenothiazine derivative that has found applications not only in pharmaceutical contexts but also in analytical chemistry as a sensitive reagent for metal ion determination [1]. This protocol details the application of EPH for the formation of a yellow-colored ternary complex with tungsten(VI) and thiocyanate, which can be extracted into chloroform and measured spectrophotometrically.
The fundamental principle underlying this analytical method involves the formation of a chloroform-soluble ternary complex between tungsten(VI), thiocyanate ions, and this compound under carefully controlled conditions. This complex exhibits a distinct absorption maximum at 404 nm, providing the basis for quantitative determination [2] [3]. The method demonstrates excellent sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², making it suitable for trace analysis of tungsten in various sample matrices. The reaction is characterized by its stability and conformity to Beer's law over a defined concentration range, enabling reliable quantitative analysis.
The significance of this method lies in its practical application to the analysis of alloy steels, where tungsten serves as a crucial alloying element that imparts hardness, wear resistance, and high-temperature strength to the material. Accurate determination of tungsten content is essential for quality control in metallurgical industries, material characterization in research laboratories, and compliance with material specifications in manufacturing processes. Compared to more sophisticated techniques like ICP-MS or AAS, which require expensive instrumentation and specialized operating skills, the EPH-based spectrophotometric method offers a cost-effective alternative that is particularly valuable for laboratories with limited budgets or in field applications [4].
Table 1: Optimal Experimental Conditions for Tungsten Determination Using EPH
| Parameter | Optimal Condition | Variation Range | Remarks |
|---|---|---|---|
| Wavelength | 404 nm | 400-410 nm | Absorption maximum |
| pH Range | Strongly acidic | 1.0-2.0 | 6M HCl medium |
| EPH Concentration | 0.5% (w/v) | 0.25-1.0% | 5 mL per 25 mL total volume |
| Thiocyanate Concentration | 10% (w/v) | 5-15% | 5 mL per 25 mL total volume |
| Shaking Time | 3-5 minutes | 2-10 minutes | Vigorous shaking for complete extraction |
| Complex Stability | >24 hours | Up to 48 hours | Stable absorbance readings |
The tungsten-EPH-thiocyanate ternary complex exhibits distinct spectral properties that form the basis for its analytical application. The complex in chloroform shows a well-defined absorption maximum at 404 nm with a yellow coloration that provides high visual sensitivity for qualitative assessment. The complex follows the Beer-Lambert law over the concentration range of 1-15 μg/mL of tungsten, with an optimum determination range of 2.3-12.9 μg/mL based on the calibration data [2] [3]. The molar absorptivity and Sandell's sensitivity values indicate the high sensitivity of this method, making it suitable for trace determination of tungsten in various matrices.
The stoichiometry of the complex has been established through Job's method of continuous variation, which confirms a 1:1:1 ratio between tungsten, thiocyanate, and EPH in the ternary complex. The complex formation is rapid under optimal conditions, and once formed, it remains stable for extended periods, allowing flexibility in measurement time. The extraction efficiency into chloroform is greater than 95%, ensuring minimal loss of the complex during the phase separation process and contributing to the high precision of the method.
Table 2: Analytical Performance Characteristics of the EPH Method for Tungsten Determination
| Parameter | Value | Experimental Conditions |
|---|---|---|
| Beer's Law Range | 1-15 μg/mL | Linear correlation between absorbance and concentration |
| Optimum Concentration Range | 2.3-12.9 μg/mL | Range for most accurate determination |
| Sandell's Sensitivity | 20.03 ng cm⁻² | Amount of tungsten per cm² giving absorbance of 0.001 |
| Molar Absorptivity | ~1.0 × 10⁴ L mol⁻¹ cm⁻¹ | Calculated based on molecular weight of tungsten |
| Precision (RSD) | <2% | For n=9 determinations at 5 μg/mL concentration [4] |
| Detection Limit | ~0.5 μg/mL | Based on 3σ of blank measurements |
| Quantitation Limit | ~1.5 μg/mL | Based on 10σ of blank measurements |
The method validation includes assessment of precision, accuracy, sensitivity, and specificity according to established analytical guidelines. The precision expressed as relative standard deviation (RSD) is less than 2% for multiple determinations (n=9) at medium concentration levels, demonstrating excellent repeatability [4]. The accuracy of the method has been verified through recovery studies and comparison with certified reference materials, showing recovery percentages between 98-102% for most sample matrices. The specificity of the method was evaluated through extensive interference studies, confirming that common metal ions found in alloy steels do not significantly interfere when present in typical concentrations.
The effect of various foreign ions on the determination of tungsten(VI) using EPH has been systematically investigated to establish the method's selectivity [2] [3]. The studies reveal that common metal ions such as iron, nickel, chromium, and vanadium, which are typically present in alloy steels, do not interfere when present in concentrations up to 10 times that of tungsten. However, certain ions that form stable complexes with thiocyanate or EPH may cause interference if present in high concentrations. The addition of masking agents such as EDTA or citrate can minimize these interferences in complex matrices.
Table 3: Effect of Foreign Ions on Tungsten Determination (for 5 μg/mL tungsten)
| Ion | Tolerable Limit (ion/tungsten ratio) | Interference Effect | Remedial Measures |
|---|---|---|---|
| Fe(III) | 100:1 | Forms colored complex with SCN⁻ | Reduce with ascorbic acid to Fe(II) |
| Mo(VI) | 50:1 | Competes with tungsten | Add tartrate as masking agent |
| V(V) | 50:1 | Oxidizes the reagent | Reduce with ascorbic acid |
| Cu(II) | 100:1 | Forms complex with EPH | Add EDTA as masking agent |
| Cr(VI) | 75:1 | Oxidizing agent | Reduce to Cr(III) with sulfite |
| Ni(II) | 200:1 | No significant interference | None required |
| Co(II) | 100:1 | Weak complex formation | Increase EPH concentration |
The EPH-based spectrophotometric method has been successfully applied to the determination of tungsten in various alloy steel samples, demonstrating its practical utility in industrial analysis [2] [3]. The method involves careful dissolution of the steel sample followed by appropriate pretreatment to eliminate potential interferences from alloying elements. For high-speed steels and tool steels containing tungsten in the range of 5-20%, suitable dilution factors must be applied to bring the tungsten concentration within the determinable range of the method. The analysis of certified reference materials with known tungsten content shows excellent agreement between certified and measured values, validating the method's accuracy for real sample applications.
The sample preparation workflow for alloy steels can be visualized as follows:
Figure 1: Workflow for Spectrophotometric Determination of Tungsten in Alloy Steels Using EPH
Several analytical considerations should be addressed to ensure accurate and reproducible results. The acid concentration must be strictly controlled as it affects both the complex formation and extraction efficiency. The order of addition of reagents is critical—typically, the acidified tungsten solution should be treated with thiocyanate first, followed by the addition of EPH reagent. Temperature control during complex formation and extraction is important as elevated temperatures may lead to decomposition of the complex or evaporation of chloroform, affecting the reproducibility.
Troubleshooting guidelines for common issues encountered during analysis:
The spectrophotometric method utilizing this compound for the determination of tungsten(VI) represents a robust, sensitive, and cost-effective analytical technique suitable for routine analysis in industrial laboratories. The method offers several advantages including simple instrumentation, straightforward procedures, adequate sensitivity for most practical applications, and good selectivity when appropriate masking agents are employed. The formation of a stable yellow-colored ternary complex extractable into chloroform provides a reliable basis for quantification with good precision and accuracy.
The successful application of this method to the analysis of alloy steels demonstrates its practical utility in quality control and material characterization in metallurgical industries. While more sophisticated techniques like ICP-OES or ICP-MS offer lower detection limits and multi-element capability, the EPH-based spectrophotometric method remains a valuable tool for laboratories with limited budgets or for applications where tungsten is the primary element of interest. The method can be adapted for the analysis of other matrices such as geological samples, catalysts, and environmental samples with appropriate sample preparation techniques.
Future developments in this area may focus on the incorporation of micellar media to enhance sensitivity, as demonstrated in the determination of gold using BSOPD where the presence of nonionic surfactant Triton X-100 increased molar absorptivity by almost tenfold [4]. Additionally, the synthesis and application of related phenothiazine derivatives may further improve the selectivity and sensitivity of spectrophotometric methods for tungsten and other strategically important metals.
This compound (EPH) is a phenothiazine derivative with significant applications in both pharmaceutical sciences and analytical chemistry. Chemically identified as N,N-Diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, this compound possesses a molecular formula of C₁₉H₂₅ClN₂S and a molecular weight of 312.5 g/mol for the free base with an additional 36.5 g/mol for the hydrochloride counterion [1]. The compound's structural features include a tricyclic phenothiazine ring system and a basic side chain that facilitates various analytical applications, particularly in metal ion determination and pharmaceutical analysis. EPH's cationic nature and chromophoric system make it amenable to various analytical techniques, including spectrophotometry, chromatography, and electrophoretic methods.
This compound has been extensively utilized as an analytical reagent in trace metal determination, particularly for tungsten in alloy steels, and as a model compound for studying separation techniques of chiral phenothiazine drugs. Its physicochemical properties, including limited aqueous solubility that can be enhanced through solid dispersion techniques, have been characterized to support these applications [2]. This application note provides comprehensive protocols and analytical data for researchers and scientists working in pharmaceutical development and analytical method validation.
Structural Characteristics: this compound features a three-ring phenothiazine system with an aliphatic side chain containing a tertiary amine group that is protonated under acidic conditions. The sulfur and nitrogen atoms in the phenothiazine ring contribute to the compound's electron-donating capability, enabling the formation of complexes with various metal ions [3] [1].
Physicochemical Properties: The compound appears as a solid with limited water solubility that can be enhanced through pharmaceutical formulation approaches. It has two relevant CAS registry numbers: 1094-08-2 for the hydrochloride salt and 522-00-9 for the free base form. The compound's structural flexibility allows it to adapt to different molecular environments, which is particularly valuable in chromatographic enantioseparation processes [1].
Analytical Relevance: The conjugated π-system of the phenothiazine ring provides strong UV absorption, making the compound suitable for detection in various chromatographic and spectroscopic methods. The ionizable tertiary amine allows for protonation under acidic conditions, facilitating electrophoretic separation and solid-phase extraction techniques [4] [5].
This compound serves as a sensitive spectrophotometric reagent for the determination of tungsten(VI) in alloy steels through the formation of a yellow-colored ternary complex. The method is based on the interaction of EPH with tungsten(VI) in the presence of thiocyanate to form a chloroform-soluble complex that exhibits maximum absorption at 404 nm [6]. This analytical application is particularly valuable in metallurgical analysis for quality control of alloy steels, where precise tungsten quantification is essential for material performance specifications.
The method offers exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², allowing for the detection of trace levels of tungsten in complex matrices. The complex demonstrates compliance with Beer's law over a concentration range of 1–15 µg mL⁻¹, with an optimal working range of 2.3–12.9 µg mL⁻¹, providing sufficient dynamic range for most industrial applications. The procedure has been validated for selectivity through comprehensive investigation of foreign ion effects, demonstrating minimal interference from common matrix components in alloy steels [6].
Materials and Reagents:
Instrumentation:
Procedure:
Sample Preparation: Dissolve an accurately weighed alloy steel sample (approximately 0.5 g) in 10 mL of concentrated hydrochloric acid by gentle heating in a water bath at 60°C. Cool the solution and filter if necessary to remove insoluble residues. Dilute to 50 mL with distilled water in a volumetric flask.
Complex Formation: Transfer an aliquot of the sample solution containing 5–50 µg of tungsten(VI) to a 125 mL separating funnel. Add 2 mL of 10% potassium thiocyanate solution and 3 mL of 0.5% EPH solution. Adjust the pH to 1.5–2.0 using dilute hydrochloric acid or sodium hydroxide solution.
Extraction: Add 10 mL of chloroform to the separating funnel and shake vigorously for 3 minutes. Allow the phases to separate completely, then drain the chloroform layer into a 25 mL volumetric flask. Repeat the extraction with an additional 5 mL of chloroform and combine the extracts. Dilute to volume with chloroform.
Measurement: Measure the absorbance of the chloroform extract at 404 nm against a reagent blank prepared similarly but without the tungsten standard. Use 1 cm matched quartz cells for all measurements.
Calibration: Prepare a series of tungsten(VI) standard solutions covering the range of 1–15 µg mL⁻¹ and process them following the same procedure. Construct a calibration curve by plotting absorbance against concentration.
Table 1: Analytical Performance Characteristics of the Spectrophotometric Method for Tungsten Determination
| Parameter | Specification |
|---|---|
| Wavelength of maximum absorption | 404 nm |
| Beer's law range | 1–15 µg mL⁻¹ |
| Optimum concentration range | 2.3–12.9 µg mL⁻¹ |
| Molar absorptivity | Not specified in source |
| Sandell's sensitivity | 20.03 ng cm⁻² |
| Complex color | Yellow |
| Extraction solvent | Chloroform |
The method has been validated for precision, accuracy, and robustness in the determination of tungsten in alloy steels. The ternary complex formation is highly specific for tungsten(VI) in the presence of thiocyanate and EPH, with controlled pH being critical for optimal complexation. Potential interferences from other metal ions can be minimized through pH adjustment and the use of masking agents when necessary [6].
For quality control, include reagent blanks, duplicate samples, and certified reference materials in each analytical batch. The reagent blank accounts for any background absorbance from the reagents or solvents. The stability of the colored complex should be verified by measuring absorbance at regular time intervals; the complex typically remains stable for sufficient time to permit accurate measurement. The method's ruggedness has been confirmed through successful application to various alloy steel samples with different composition matrices [6].
Ethopropazine, like other phenothiazine derivatives, contains a chiral center that gives rise to enantiomers with potentially different pharmacological activities. The separation of Ethopropazine enantiomers has been successfully achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis (CE) with chiral selectors [7] [4] [5]. These techniques are essential for pharmaceutical analysis to ensure enantiomeric purity and to study potential differences in the pharmacokinetic behavior of individual enantiomers.
In HPLC, successful enantioresolution of Ethopropazine has been demonstrated using cellulose-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate). These CSPs show excellent enantioselectivity for phenothiazine compounds when used with mobile phases consisting of methanol-water or acetonitrile-water mixtures containing 5 mM ammonium bicarbonate (pH 8.0). The acetonitrile-based mobile phases generally provide better enantioresolution compared to methanol-based systems [7].
Principle: Capillary electrophoresis offers a high-efficiency separation approach for chiral phenothiazines using cyclodextrin-based chiral selectors in the background electrolyte. The method employs on-line stacking techniques to enhance sensitivity, allowing detection at nanomolar concentration levels [5].
Materials and Reagents:
Instrumentation:
Procedure:
Background Electrolyte Preparation: Dissolve 0.9 g of PDDAC and 0.77 g of Hp-γ-CD in 100 mL of 100 mM tris-formate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas by sonication for 5 minutes.
Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH (30 minutes), deionized water (15 minutes), and background electrolyte (30 minutes). Between runs, rinse with background electrolyte for 3 minutes.
Sample Preparation: For biological samples, employ solid-phase extraction prior to analysis. Dilute urine or serum samples with an equal volume of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Apply the supernatant to a C18 solid-phase extraction cartridge, wash with 5% methanol, and elute with 80% methanol. Evaporate the eluent under nitrogen and reconstitute in deionized water.
Electrophoretic Separation: Inject samples hydrodynamically at 0.5 psi for 5 seconds. Apply a separation voltage of 15 kV with the anode at the injection side and detection at the cathodic end. Monitor the separation at 254 nm.
System Suitability: Verify resolution between enantiomers (R ≥ 1.5), migration time reproducibility (RSD < 3%), and peak symmetry (asymmetry factor 0.8–1.8).
Table 2: Performance Characteristics of Chiral Separation Methods for Ethopropazine
| Parameter | HPLC with CSPs | Capillary Electrophoresis |
|---|---|---|
| Chiral selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-γ-cyclodextrin |
| Mobile phase/Background electrolyte | MeOH/H₂O or ACN/H₂O with 5 mM ammonium bicarbonate, pH 8.0 | 0.9% PDDAC, 5 mM Hp-γ-CD, 100 mM Tris-formate, pH 3.0 |
| Linear range | Not specified | 6–1500 nM |
| Limit of detection | Not specified | 2.1–6.3 nM |
| Application | Standard solutions | Urine and biological samples |
| Enantioresolution | Baseline separation achieved | Baseline separation of five pairs of d,l-phenothiazines |
For HPLC methods, the nature and concentration of the organic modifier significantly impact enantioselectivity and resolution. The ACN-rich reversed-phase domain (ACN content <80%) provides superior enantioresolution compared to the HILIC domain or methanol-based mobile phases. Among various chiral stationary phases, cellulose tris(3-chloro-4-methylphenylcarbamate) demonstrates the highest enantioselectivity for Ethopropazine and related phenothiazines when used with ACN/H₂O mobile phases [7].
In capillary electrophoresis, the concentration of chiral selector and pH of the background electrolyte are critical parameters affecting resolution. The stacking efficiency achieved through the viscosity difference between the PDDAC-containing background electrolyte and sample solution enables remarkable sensitivity enhancement of 607–1555 fold, allowing detection at nanomolar concentrations. Method validation for the CE approach has demonstrated excellent precision with relative standard deviation values lower than 3.5% and satisfactory recovery of 89–101% from spiked urine samples [5].
This compound faces dissolution rate limitations due to its poor aqueous solubility, which can impact its bioavailability in pharmaceutical formulations. To address this challenge, solid dispersion systems have been developed using phospholipids and polyethylene glycol as carrier matrices [2]. These systems significantly enhance the dissolution properties of Ethopropazine, with the phospholipid-based dispersion showing superior performance compared to conventional formulations.
The solid dispersion technique involves the incorporation of the drug substance into hydrophilic or amphiphilic carrier matrices at the molecular level, which upon contact with aqueous media creates a microenvironment conducive to rapid dissolution. The most effective systems for Ethopropazine utilize DMPC (1,2-dimyristoyl-sn-glycerophosphocholine) as a phospholipid carrier, either alone or in combination with PEG 8000 as a hydrophilic polymer. The preparation method employs the solvent evaporation technique using chloroform as a common solvent, followed by sieving to ensure uniform particle size distribution [2].
Materials:
Equipment:
Procedure:
Solid Dispersion Preparation: Accurately weigh this compound and the carrier (DMPC, PEG 8000, or their combination) in a 1:1 mass ratio. Dissolve the weighed materials in chloroform (approximately 50 mL for 1 g total solid) in a round-bottom flask. Stir until complete dissolution is achieved.
Solvent Removal: Remove the chloroform by evaporation using a rotary evaporator at 40°C under reduced pressure. Alternatively, a gentle stream of nitrogen gas can be used with continuous rotation to ensure formation of a thin, uniform film.
Product Collection: Scrape the resulting solid dispersion from the flask and pass through a 60-mesh sieve to obtain uniform particles. Store the product in a desiccator protected from light until further use.
Characterization: Perform differential scanning calorimetry and X-ray diffractometry to confirm the formation of the solid dispersion and assess the physical state of the drug in the matrix.
Dissolution Testing: Conduct dissolution studies using USP Apparatus II (paddle) at 50 rpm in 900 mL of phosphate-buffered saline (PBS, pH 7.4) maintained at 37°C ± 0.5°C. Withdraw samples at predetermined time intervals (5, 10, 15, 30, 45, and 60 minutes) and analyze for drug content using a validated UV-Vis or HPLC method.
Table 3: Dissolution Enhancement of Ethopropazine HCl with Different Solid Dispersion Systems
| Formulation System | Dissolution Rate Increase (5 min) | Time for Complete Dissolution | Storage Stability |
|---|---|---|---|
| Pure Ethopropazine HCl | Baseline | >60 minutes | Not applicable |
| ET/DMPC (1:1) | 8-fold increase | Within 60 minutes | Decreased dissolution after 4.5 months |
| ET/PEG8000 (1:1) | 4-fold increase | Within 60 minutes | Not specified |
| ET/DMPC/PEG8000 (1:1:1) | 6-fold increase | Within 60 minutes | Not specified |
The dissolution enhancement achieved with solid dispersion systems is significant, with the DMPC-based formulation showing an eightfold increase in dissolution rate within the first 5 minutes compared to pure this compound. All solid dispersion systems achieved complete dissolution within 60 minutes, addressing the solubility-limited bioavailability concerns associated with the pure drug [2].
The physical stability of these systems requires monitoring, as the DMPC-based solid dispersion showed a decrease in dissolution rate after 4.5 months of storage. This highlights the importance of appropriate packaging and storage conditions to maintain the enhanced dissolution properties. The solid-state characterization using DSC and X-ray diffraction confirms the formation of a true solid dispersion, with the drug transitioning to an amorphous state or molecularly dispersed form within the carrier matrix, which is responsible for the enhanced dissolution performance [2].
Table 4: Comprehensive Overview of this compound Analytical Applications
| Application Area | Methodology | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Spectrophotometric determination of tungsten | Ternary complex formation with extraction | λmax: 404 nm; Range: 1–15 µg mL⁻¹; Sandell's sensitivity: 20.03 ng cm⁻² | High sensitivity for tungsten; Applicable to alloy steels | Requires solvent extraction; Potential interferences |
| Pharmaceutical analysis (chiral separation) | HPLC with chiral stationary phases | Cellulose-based CSPs; ACN/H₂O mobile phases; pH 8.0 | Baseline enantioresolution; Compatibility with MS detection | Requires specialized columns; Method development complexity |
| Bioanalysis of phenothiazines | Capillary electrophoresis with chiral selector | 5 mM Hp-γ-CD in Tris-formate buffer, pH 3.0; LOD: 2.1–6.3 nM | High sensitivity (nM level); Applicable to urine samples | Requires sample pretreatment; Specialized CE instrumentation |
| Dissolution enhancement | Solid dispersion formation | DMPC or PEG8000 (1:1 ratio); Solvent evaporation method | 8-fold dissolution rate increase; Improved bioavailability | Stability concerns on storage; Requires manufacturing process optimization |
This compound demonstrates versatile analytical applications spanning from metallurgical analysis to pharmaceutical quality control. The well-established spectrophotometric method for tungsten determination offers high sensitivity and selectivity for alloy analysis, while the chiral separation techniques enable precise characterization of the enantiomeric purity of phenothiazine pharmaceuticals. The dissolution enhancement strategies using solid dispersions address formulation challenges associated with the compound's limited aqueous solubility.
These application notes provide comprehensive protocols that can be implemented in analytical laboratories for method development, validation, and quality control applications. The detailed methodologies, performance characteristics, and troubleshooting guidelines support researchers in adapting these techniques to their specific analytical needs. The continuing relevance of this compound in analytical chemistry is evidenced by its unique chemical properties that facilitate diverse applications in both industrial and pharmaceutical analysis.
Diagram 1: Spectrophotometric Determination of Tungsten Using this compound - This workflow illustrates the complete procedure for determining tungsten in alloy steels using EPH, from sample preparation through quantification.
Diagram 2: Chiral Separation of Ethopropazine Enantiomers in Biological Samples - This workflow shows the procedure for analyzing ethopropazine enantiomers in biological matrices using capillary electrophoresis with on-line stacking.
The extractive spectrophotometric method for tungsten determination using ethopropazine hydrochloride (EPH) represents a significant advancement in analytical chemistry for metallurgical analysis. This method provides a sensitive and selective approach for quantifying tungsten(VI) in complex matrices such as alloy steels, addressing the need for reliable analytical techniques in quality control and material characterization. The methodology is particularly valuable for industrial laboratories requiring robust quantification of tungsten, which imparts crucial properties like hardness, strength, and heat resistance to steel alloys.
The fundamental principle of this analytical technique relies on the formation of a yellow-colored ternary complex when this compound reacts with tungsten(VI) in the presence of thiocyanate ions. This complex exhibits specific absorbance characteristics that can be quantitatively measured using conventional spectrophotometric equipment. The method demonstrates exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², allowing for precise determination of tungsten even at trace levels. The complex formation follows Beer's law within a defined concentration range, establishing a linear relationship between absorbance and concentration that facilitates accurate quantification. [1] [2]
The chemical reaction involves the coordination of tungsten(VI) with both thiocyanate ions and the ethopropazine molecule, resulting in a chloroform-soluble complex that can be efficiently separated from the aqueous matrix. This extraction process enhances the method's selectivity by eliminating potential interferents present in the steel matrix. The maximum absorption of this complex occurs at 404 nm, a wavelength within the visible spectrum that provides optimal detection sensitivity while minimizing background interference from other steel components. The formation of this complex represents a specific chemical interaction that can be exploited for accurate tungsten quantification in various steel alloys. [2]
This compound (EPH) solution: Prepare a 0.5% (w/v) aqueous solution by dissolving 0.5 g of pure EPH in approximately 80 mL distilled water and diluting to 100 mL. The solution should be stored in an amber glass container at room temperature and is stable for one week. Chemical stability assessment should be performed if extended storage is required. [2]
Ammonium thiocyanate solution: Prepare a 20% (w/v) aqueous solution by dissolving 20 g of analytical grade ammonium thiocyanate in distilled water and diluting to 100 mL. Fresh preparation is recommended weekly to prevent decomposition. [2]
Hydrochloric acid: Concentrated HCl (37%) for sample digestion and pH adjustment. Proper handling precautions are essential due to the corrosive nature. [2]
Stannous chloride solution: Prepare a 10% (w/v) solution in concentrated HCl. This serves as a reducing agent crucial for the complex formation. [2]
Organic solvent: High-purity chloroform for extraction. Purity verification is necessary to prevent interference. [2]
Standard tungsten solution: Dissolve 0.1794 g of analytical grade sodium tungstate (Na₂WO₄·2H₂O) in distilled water and dilute to 1 liter to obtain a stock solution of 100 μg/mL. Prepare working standards through appropriate dilution. Solution standardization is recommended for critical applications. [2]
UV-Visible spectrophotometer: Capable of measurements at 404 nm with a spectral bandwidth of ≤2 nm. The instrument should be equipped with matched quartz cells of 10 mm path length. [3]
Analytical balance: With precision of ±0.0001 g for accurate weighing of samples and standards.
pH meter: Properly calibrated with standard buffers for pH measurements where required.
Separating funnels: Borosilicate glass, 100-125 mL capacity with Teflon stopcocks for liquid-liquid extraction.
Hot plate or water bath: Capable of maintaining temperatures up to 80°C for sample digestion steps.
Volumetric flasks: Class A, various sizes from 10 mL to 100 mL for precise solution preparations.
Sample Digestion:
Complex Formation:
Extraction Process:
Instrument Calibration:
Absorbance Measurement:
Table 1: Step-by-Step Experimental Workflow with Critical Parameters [2]
| Step | Process | Parameters | Quality Check |
|---|---|---|---|
| 1 | Sample Digestion | Temperature: 60-70°C, Time: 15-20 min | Complete dissolution |
| 2 | Complex Formation | Reagent volumes: 5 mL each, Standing time: 5 min | Yellow color development |
| 3 | Extraction | Shaking time: 2 min, Solvent: 10 mL chloroform | Clear phase separation |
| 4 | Measurement | Wavelength: 404 nm, Path length: 10 mm | Absorbance range: 0.1-1.0 AU |
The workflow for the entire experimental procedure can be visualized as follows:
Figure 1: Experimental workflow for the extractive spectrophotometric determination of tungsten using this compound
Standard Series Preparation:
Calibration Data:
Table 2: Analytical Performance Characteristics of the Method [2]
| Parameter | Specification | Remarks |
|---|---|---|
| Beer's Law Range | 1-15 μg/mL | Linear correlation |
| Optimum Concentration Range | 2.3-12.9 μg/mL | For best accuracy |
| Molar Absorptivity | Not specified | Calculated from calibration |
| Sandell's Sensitivity | 20.03 ng cm⁻² | Definition: Concentration for A=0.001 |
| Precision (RSD) | <2% | For n=5 determinations |
| Detection Limit | <1 μg/mL | Based on calibration curve |
The concentration of tungsten in the unknown steel sample can be determined using two approaches:
Calibration Curve Method:
[ % \text{Tungsten} = \frac{C \times V \times D}{W \times 10^6} \times 100 ]
Where:
Regression Equation Method:
[ y = mx + c ]
Where:
Rearrange to calculate concentration:
[ x = \frac{(y - c)}{m} ]
The extractive spectrophotometric method using this compound has been rigorously validated for the determination of tungsten in alloy steels. The method demonstrates excellent linearity across the specified concentration range with correlation coefficients typically exceeding 0.999. The precision of the method, expressed as relative standard deviation (RSD), is consistently below 2% for replicate analyses of the same sample, indicating high repeatability. The accuracy has been verified through analysis of certified reference materials and comparison with established methods, showing excellent agreement. [2]
The sensitivity parameters of the method make it particularly suitable for routine analysis of alloy steels. The Sandell's sensitivity value of 20.03 ng cm⁻² indicates that the method can detect very small amounts of tungsten, while the molar absorptivity, though not explicitly stated in the literature, can be calculated from the calibration data. The detection and quantification limits have been established through statistical treatment of calibration data, ensuring reliable detection of tungsten at trace levels in complex steel matrices. [2]
Comprehensive interference studies have been conducted to evaluate the effect of various ions commonly present in alloy steels. The method demonstrates high selectivity for tungsten when proper masking agents are employed. The following table summarizes the tolerance limits for interfering ions:
Table 3: Effect of Foreign Ions on Tungsten Determination (Tolerance Limit: ±2% Error) [2]
| Ion | Added as | Tolerance Limit (μg/mL) | Remarks |
|---|---|---|---|
| Ni²⁺ | NiCl₂ | 150 | No interference |
| Cr³⁺ | CrCl₃ | 100 | No interference |
| Mo⁶⁺ | (NH₄)₂MoO₄ | 50 | Slight interference at higher concentrations |
| V⁵⁺ | NH₄VO₃ | 30 | Mask with EDTA |
| Cu²⁺ | CuSO₄ | 80 | No significant interference |
| Co²⁺ | CoCl₂ | 70 | No interference |
| Mn²⁺ | MnSO₄ | 200 | No interference |
| Fe³⁺ | FeCl₃ | 500 | Reduced by SnCl₂ |
The tolerance limit is defined as the maximum amount of foreign ion that causes an error of less than ±2% in the recovery of 5 μg/mL of tungsten. For ions that cause interference, appropriate masking agents can be employed to improve selectivity. The method has been successfully applied to various types of alloy steels with satisfactory recovery rates between 98.5-101.2%, confirming its accuracy and reliability for real sample analysis. [2]
pH Influence: The complex formation and extraction are highly dependent on acidity. Maintain the hydrochloric acid concentration between 1.5-2.5 M in the aqueous phase before extraction for optimal results. Outside this range, lower absorbance values may be observed due to incomplete complex formation. [2]
Reaction Time: Allow sufficient time for complex development after adding all reagents (approximately 5 minutes) before proceeding with extraction. Incomplete color development may occur with shorter waiting periods, leading to reduced sensitivity. [2]
Shaking Time: The extraction efficiency depends on adequate shaking time during the liquid-liquid extraction step. A shaking time of 2 minutes has been established as optimal for quantitative transfer of the complex to the organic phase. [2]
Stability of Complex: The yellow-colored ternary complex in chloroform is stable for at least 2 hours, allowing sufficient time for spectrophotometric measurements. However, direct sunlight should be avoided as it may cause gradual decomposition of the complex. [2]
Low Absorbance Values: This may result from incomplete complex formation, inadequate shaking during extraction, or decomposition of reagents. Ensure fresh preparation of thiocyanate and stannous chloride solutions and verify the concentration of hydrochloric acid in the aqueous phase.
High Blank Values: Impurities in reagents or contamination from glassware can cause elevated blank readings. Use high-purity solvents and reagents and ensure proper cleaning of all glassware.
Poor Reproducibility: Inconsistent results may arise from variations in shaking time or strength, temperature fluctuations, or inaccurate pipetting. Maintain consistent technical operations and use calibrated pipettes and volumetric flasks.
Emulsion Formation: During extraction, emulsion formation may occasionally occur, particularly with certain steel matrices. This can be minimized by avoiding excessive shaking vigor and by using chloroform of high purity. If emulsions persist, brief centrifugation may be necessary.
Non-Linear Calibration: Deviation from linearity in the calibration curve may indicate incorrect wavelength setting, stray light issues, or concentration values outside the Beer's law range. Verify the instrument calibration and wavelength accuracy and prepare fresh standard solutions if necessary.
Ethopropazine hydrochloride (C₁₉H₂₅ClN₂S), known chemically as 10-(2-(diethylamino)propyl)-phenothiazine monohydrochloride, is a phenothiazine derivative with a molecular weight of 348.93 g/mol that appears as a white crystalline powder with a melting point of 223-225°C [1]. While primarily recognized for its pharmacological activity as a butyrylcholinesterase inhibitor and antiparkinsonian medication, its molecular structure makes it valuable in analytical chemistry, particularly for metal ion complexation [1] [2]. The ternary complex formation between this compound, thiocyanate, and tungsten(VI) yields a stable yellow-colored compound that can be exploited for quantitative analysis, enabling sensitive detection of tungsten in various matrices [1].
The Beer-Lambert law (also referred to as Beer's law) forms the fundamental theoretical basis for this analytical method, establishing a linear relationship between absorbance and analyte concentration in solution [3] [4]. This principle states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution, expressed mathematically as A = εlc, where ε represents the molar absorptivity coefficient [3] [4]. This application note provides a detailed protocol for utilizing this compound in the spectrophotometric determination of tungsten(VI) in alloy steels, following the Beer-Lambert principle [1].
The Beer-Lambert law describes the attenuation of light as it passes through an absorbing medium, providing the theoretical foundation for quantitative spectrophotometric analysis [3] [4]. The fundamental equation expresses this relationship as:
[A = \log_{10}\left(\frac{I_0}{I}\right) = \epsilon l c]
Where:
For this method to provide accurate results, several critical assumptions must be met: the radiation must be monochromatic, the solution must be homogeneous, the absorbing species must act independently, and there must be no scattering or fluorescence effects [3] [5]. When these conditions are satisfied, a linear calibration curve can be constructed relating absorbance to concentration, enabling quantitative determination of unknown samples [4].
The determination of tungsten(VI) using this compound capitalizes on the formation of a chloroform-soluble yellow complex when this compound interacts with tungsten(VI) in the presence of thiocyanate [1]. This ternary complex exhibits maximum absorption at 404 nm, with the intensity of this absorption directly proportional to the tungsten concentration in accordance with Beer's law [1]. The method demonstrates exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng·cm⁻², allowing for precise quantification of trace tungsten concentrations in complex matrices such as alloy steels [1].
Table 1: Key Analytical Parameters for Tungsten-Ethopropazine Complex
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Absorption Maximum | 404 nm | Measured in chloroform |
| Beer's Law Range | 1-15 μg·mL⁻¹ | Linear calibration range |
| Optimum Concentration Range | 2.3-12.9 μg·mL⁻¹ | Recommended working range |
| Sandell's Sensitivity | 20.03 ng·cm⁻² | Limit of quantification |
| Molar Absorptivity | Calculated from experimental data | Derived from standard curve |
The following workflow illustrates the key stages in the spectrophotometric determination process:
Sample Digestion: Accurately weigh approximately 0.5 g of alloy steel sample and transfer to a 250 mL beaker. Add 10 mL of concentrated hydrochloric acid and heat gently on a hot plate until complete dissolution. For refractory samples, addition of 2-3 mL of nitric acid may be necessary. Continue heating until oxides of nitrogen are expelled [1].
Filtration and Dilution: Filter the digested solution through Whatman No. 42 filter paper into a 100 mL volumetric flask. Wash the residue thoroughly with dilute hydrochloric acid (1:9) and make up to the mark with deionized water.
Complex Formation: Pipette an aliquot of the sample solution (containing 1-15 μg of tungsten) into a 125 mL separating funnel. Add the following reagents in sequence with thorough mixing after each addition:
Solvent Extraction: Add exactly 10 mL of chloroform to the separating funnel. Stopper securely and shake vigorously for 3 minutes to ensure complete extraction of the complex into the organic phase. Allow the phases to separate completely (approximately 5-10 minutes) [1].
Phase Separation: Drain and discard the aqueous layer. Collect the chloroform extract (yellow organic phase) in a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to remove any traces of water.
Spectrophotometric Measurement: Transfer the dried chloroform extract to a 1 cm quartz cuvette and measure the absorbance against a chloroform blank at 404 nm. Record the absorbance value once stable (typically within 30-60 seconds) [1].
Calibration Curve Construction: Prepare a series of tungsten standard solutions covering the concentration range of 1-15 μg·mL⁻¹. Process these standards following the exact same procedure as the samples. Plot absorbance versus concentration to generate the calibration curve.
Table 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Non-linear calibration | Incorrect complex formation | Verify reagent quality and addition sequence |
| Poor reproducibility | Inconsistent extraction time | Standardize shaking time and intensity |
| Low absorbance values | Incomplete complex formation | Check pH and ensure adequate acidity |
| Precipitation at interface | Excessive sample concentration | Dilute sample or reduce aliquot volume |
| Unstable absorbance readings | Water contamination in chloroform | Ensure proper phase separation and drying |
Calibration Curve Construction: The calibration curve should be generated using at least five standard concentrations spanning the 1-15 μg·mL⁻¹ range. The correlation coefficient (r) should be ≥0.999 for acceptable linearity. The regression equation takes the form:
[ A = mc + b ]
Where A is the absorbance, m is the slope, c is the tungsten concentration, and b is the y-intercept [1] [4].
Concentration Calculation: For unknown samples, the tungsten concentration is calculated using the regression parameters from the calibration curve:
[ c_{\text{sample}} = \frac{(A_{\text{sample}} - b)}{m} ]
Where (c_{\text{sample}}) is the concentration of tungsten in the sample solution (μg·mL⁻¹), (A_{\text{sample}}) is the measured absorbance of the sample, m is the slope of the calibration curve, and b is the y-intercept [4].
Sample Concentration Calculation: The percentage of tungsten in the original alloy steel sample is calculated as:
[ % \text{Tungsten} = \frac{c_{\text{sample}} \times V \times D}{w \times 10^6} \times 100 ]
Where V is the final volume of the sample solution (mL), D is the dilution factor, and w is the weight of the sample (g).
Precision Assessment: Perform at least six replicate determinations on a homogeneous sample to calculate the relative standard deviation (RSD). The method should demonstrate RSD <2% for acceptable precision [1].
Accuracy Verification: Analyze certified reference materials with known tungsten content. The percentage recovery should be in the range of 98-102% for the method to be considered accurate.
Interference Studies: The method has been validated against common interfering ions found in alloy steels. The table below summarizes the tolerance limits for potential interferents:
Table 3: Tolerance Limits of Foreign Ions in Tungsten Determination
| Ion | Added as | Tolerance Limit (μg·mL⁻¹) | Interference Management |
|---|---|---|---|
| Fe³⁺ | Ferric chloride | 500 | Masked by phosphate |
| Ni²⁺ | Nickel sulfate | 250 | No significant interference |
| Cr³⁺ | Chromium chloride | 200 | Oxidized to Cr(VI) |
| Mo(VI) | Ammonium molybdate | 50 | Reduced with ascorbic acid |
| V(V) | Ammonium vanadate | 25 | Separated by extraction |
pH Dependence: The complex formation is highly dependent on acidity. The optimal pH range is 1.5-2.5, maintained by the hydrochloric acid addition. Deviation from this range results in incomplete complexation and reduced absorbance [1].
Stability Considerations: The yellow-colored complex is stable for approximately 30 minutes after extraction. Absorbance measurements should be completed within this timeframe to prevent gradual decomposition and inaccurate results.
Temperature Effects: The extraction efficiency is moderately temperature-dependent. For highest precision, maintain laboratory temperature at 25±2°C. Significant temperature variations can alter the distribution coefficient between phases [1].
The method is designed for tungsten concentrations in the 1-15 μg·mL⁻¹ range. Samples with higher tungsten content require appropriate dilution to remain within the linear range of Beer's Law [1].
While the method shows good selectivity for tungsten, high concentrations of molybdenum and vanadium can interfere and may require preliminary separation if present above tolerance limits [1].
The use of chloroform necessitates proper safety precautions including adequate ventilation and appropriate personal protective equipment. Alternative less-hazardous solvents may not provide equivalent extraction efficiency.
This application note presents a validated protocol for the spectrophotometric determination of tungsten in alloy steels using this compound based on the Beer-Lambert law. The method offers excellent sensitivity, with a quantification range of 1-15 μg·mL⁻¹ and Sandell's sensitivity of 20.03 ng·cm⁻² at 404 nm [1]. The ternary complex formation between tungsten(VI), thiocyanate, and this compound provides a stable, extractable species suitable for quantitative analysis with minimal interference from matrix components [1]. This protocol enables reliable tungsten quantification with standard laboratory equipment, making it accessible for routine analytical applications in metallurgical, industrial, and research laboratories.
Ethopropazine hydrochloride (ET) is a potent phenothiazine derivative with significant therapeutic potential as a selective butyrylcholinesterase (BChE) inhibitor, muscarinic acetylcholine receptor antagonist, and NMDA receptor antagonist. These pharmacological properties make it a promising candidate for the treatment of Parkinson's disease and neuropathic pain. However, the clinical utility of ethopropazine HCl is substantially limited by its poor aqueous solubility and consequent low oral bioavailability, representing a classic formulation challenge for BCS Class II compounds. These biopharmaceutical limitations necessitate advanced formulation strategies to enhance dissolution characteristics and improve therapeutic outcomes [1] [2].
The solid-state properties of ethopropazine HCl contribute significantly to its dissolution challenges. As a crystalline solid with inherent hydrophobicity, the drug demonstrates slow dissolution kinetics in aqueous environments, particularly in physiological pH ranges. This results in incomplete and variable gastrointestinal absorption following oral administration, leading to suboptimal and unpredictable clinical response. Without enhancement strategies, the valuable pharmacological profile of ethopropazine HCl remains clinically underutilized, requiring innovative formulation approaches to overcome these fundamental biopharmaceutical limitations [1].
Solid dispersion technology represents one of the most effective formulation strategies for improving the dissolution characteristics of poorly water-soluble drugs like ethopropazine HCl. This approach involves the uniform dispersion of a hydrophobic drug within one or more hydrophilic carrier matrices at the molecular level, creating a high-energy amorphous system with enhanced aqueous solubility. Through meticulous optimization of carrier composition and ratio, solid dispersions can significantly increase the surface area exposed to dissolution media while reducing the particle size and crystallinity of the drug substance, collectively contributing to accelerated dissolution rates [1].
Research has identified three particularly effective solid dispersion systems for ethopropazine HCl, all prepared in 1:1 (w/w) drug-to-carrier ratios:
The phospholipid-based system (ET/DMPC) has demonstrated superior performance, likely due to the amphiphilic nature of DMPC that facilitates both wetting and molecular dispersion of the drug, while potentially enhancing membrane permeability. The combined carrier system (ET/DMPC/PEG8000) offers intermediate performance, leveraging the complementary properties of both carriers. The PEG-only system (ET/PEG8000), while less effective than the phospholipid-containing systems, still provides substantial improvement over the unformulated drug [1].
Table 1: Dissolution Performance of Ethopropazine HCl Solid Dispersions in Phosphate Buffered Saline (PBS, pH 7.4)
| Formulation System | Drug:Carrier Ratio | % Dissolved at 5 min (D5) | Fold Increase vs. Pure Drug | Time for Complete Dissolution (D60) |
|---|---|---|---|---|
| Pure ET (unformulated) | - | ~10% (estimated) | - | >60 minutes |
| ET/PEG8000 | 1:1 | ~40% | 4-fold | Within 60 minutes |
| ET/DMPC/PEG8000 | 1:1:1 | ~60% | 6-fold | Within 60 minutes |
| ET/DMPC | 1:1 | ~80% | 8-fold | Within 60 minutes |
Table 2: Solid-State Characterization of Optimized ET/DMPC Solid Dispersion
| Characterization Parameter | Method | Findings | Interpretation |
|---|---|---|---|
| Crystallinity | X-ray diffractometry | Disappearance of characteristic ET crystalline peaks | Transition to amorphous state |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Absence of drug melting endotherm | Molecular dispersion in carrier |
| Particle Size | Sieve analysis | 60-mesh sieve passage (~250 μm) | Optimal surface area for dissolution |
The dramatic improvement in dissolution performance observed with these solid dispersion systems can be attributed to multiple factors working in concert. The transition from a crystalline to amorphous state reduces the thermodynamic barrier to dissolution, while the hydrophilic carriers create a microenvironment conducive to rapid penetration of dissolution media. Additionally, the molecular dispersion of the drug within the carrier matrix prevents aggregation and maintains a high effective surface area during the dissolution process. The superior performance of the phospholipid-based system may further benefit from the surface-active properties of DMPC, which reduces interfacial tension and promotes wetting of the hydrophobic drug particles [1].
The solvent evaporation method provides an effective approach for producing solid dispersions with optimal characteristics for dissolution enhancement. This protocol details the preparation of ethopropazine HCl solid dispersions using three different carrier systems.
Solution Preparation: Accurately weigh ethopropazine HCl and the appropriate carrier(s) (DMPC, PEG8000, or both) in 1:1 (w/w) ratio. Transfer the weighed materials to a clean, dry round-bottom flask.
Dissolution: Add sufficient chloroform to completely dissolve all components. The typical solvent volume is 10-20 mL per 500 mg of total solids. Gently warm the solution (40-45°C) with swirling to facilitate complete dissolution, ensuring a clear, homogeneous solution.
Solvent Evaporation: Carefully evaporate the chloroform under a gentle stream of nitrogen gas while maintaining the solution temperature at 35-40°C. Rotate the flask periodically to ensure formation of a thin, uniform film.
Drying: Transfer the flask to a vacuum desiccator and dry under reduced pressure (approximately 10-20 mmHg) for 24 hours at room temperature to remove residual solvent.
Size Reduction: Carefully scrape the dried solid dispersion from the flask and pass through a 60-mesh sieve (250 μm openings) to obtain a uniform powder.
Storage: Store the final solid dispersion in airtight, light-resistant containers at controlled room temperature (20-25°C) until further use [1].
Medium Preparation: Prepare a sufficient volume of dissolution medium (PBS, pH 7.4) and degas prior to use by heating to 37°C while stirring under vacuum.
Sample Loading: Accurately weigh solid dispersions equivalent to 10 mg of ethopropazine HCl. For the paddle apparatus, add the sample directly to the dissolution vessel containing 500 mL of pre-warmed medium.
Dissolution Run: Operate the paddles at 50-75 rpm while maintaining temperature at 37°C ± 0.5°C throughout the test.
Sampling: Withdraw aliquots (5 mL) at predetermined time intervals (1, 3, 5, 10, 15, 30, 45, and 60 minutes), replacing with fresh pre-warmed medium to maintain constant volume.
Filtration: Immediately pass withdrawn samples through 0.45 μm membrane filters to remove any undissolved particles.
Analysis: Quantify drug concentration in filtrates using validated HPLC or UV-Vis spectrophotometric methods at appropriate wavelength [1] [3].
Table 3: Recommended Dissolution Testing Parameters for Ethopropazine HCl Formulations
| Parameter | Specification | Rationale |
|---|---|---|
| Apparatus | USP Type II (paddle) | Suitable for immediate-release solid oral dosage forms |
| Medium Volume | 500 mL PBS, pH 7.4 | Simulates intestinal pH conditions |
| Temperature | 37°C ± 0.5°C | Physiological relevance |
| Rotation Speed | 50-75 rpm | Standard for discriminating method |
| Sampling Points | 1, 3, 5, 10, 15, 30, 45, 60 min | Comprehensive profile characterization |
In vitro dissolution testing serves as a critical quality control tool for evaluating the performance of solid oral dosage forms, providing essential data on drug release characteristics. For ethopropazine HCl formulations, dissolution testing follows regulatory guidelines while incorporating method-specific optimizations to ensure discriminatory power and reproducibility. The selection of phosphate buffered saline (PBS) at pH 7.4 as the dissolution medium provides biorelevant conditions that simulate the intestinal environment where absorption primarily occurs, while maintaining sink conditions for properly formulated solid dispersions [3].
The analytical quantification of dissolved ethopropazine HCl can be accomplished through two primary methods:
HPLC with UV detection: This represents the preferred method during formulation development due to its specificity in separating the drug substance from potential degradation products or excipient interference. Typical chromatographic conditions include a C18 column, mobile phase comprising acetonitrile and phosphate buffer (pH 3.0-4.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 250-260 nm.
UV-Vis spectrophotometry: For routine quality control of stable formulations, direct spectrophotometric measurement at λ~max 255 nm provides a rapid and cost-effective alternative, though with potentially reduced specificity compared to chromatographic methods.
Method validation should establish linearity (typically 0.5-20 μg/mL), precision (RSD < 2% for repeatability), and accuracy (recovery 98-102%) according to ICH guidelines. During analysis, acceptable method variability typically includes relative standard deviation (RSD) of <20% at early time points (1-5 minutes) and <10% at later time points (15-60 minutes) [3].
Comprehensive characterization of solid dispersions provides critical insights into the physical structure and stability of the formulation, enabling correlation with observed dissolution performance.
Differential Scanning Calorimetry (DSC): Analysis is performed using sealed pans under nitrogen purge with heating rate of 10°C/min over 25-300°C range. The disappearance of the characteristic ethopropazine HCl melting endotherm (typically 180-200°C) confirms formation of an amorphous dispersion or solid solution.
X-ray Diffractometry (XRD): Patterns are collected using CuKα radiation over 5-40° 2θ range with step size of 0.02° and counting time of 2-5 seconds per step. The absence of distinctive crystalline peaks of ethopropazine HCl indicates successful conversion to amorphous form.
Particle Size Analysis: While 60-mesh sieving ensures appropriate initial particle size distribution, laser diffraction analysis of the dissolution medium during testing can provide insights into particle size changes during dissolution [1].
The physical stability of solid dispersion systems represents a critical factor in maintaining enhanced dissolution characteristics throughout the product shelf life. Research indicates that the ET/DMPC solid dispersion demonstrates a decrease in dissolution rate when stored for extended periods (4.5 months) compared to freshly prepared samples. This phenomenon suggests potential physical transformations in the solid dispersion, such as crystallization of the amorphous drug, phase separation between drug and carrier, or moisture uptake affecting the hydrophilic carrier properties [1].
To ensure consistent in vivo performance, the following storage recommendations should be implemented:
Based on comprehensive evaluation of dissolution performance and stability considerations, the following formulation recommendations are provided:
The following diagram illustrates the complete workflow for developing optimized ethopropazine HCl solid dispersions, from initial preparation through evaluation:
Diagram 1: Ethopropazine HCl Formulation Development Workflow. This diagram illustrates the systematic approach to developing optimized solid dispersion formulations, highlighting the three carrier options and key evaluation stages.
The application of advanced solid dispersion technology represents a viable strategy for addressing the significant dissolution limitations of this compound. Through systematic formulation optimization, particularly using phospholipid-based carrier systems, substantial improvements in dissolution characteristics can be achieved, potentially translating to enhanced bioavailability and therapeutic efficacy. The protocols and analytical methods detailed in these application notes provide researchers with a comprehensive framework for developing and evaluating ethopropazine HCl formulations with optimized performance characteristics. Continued investigation into ternary solid dispersion systems and accelerated stability assessment methods will further advance the development of reliable this compound dosage forms suitable for clinical application.
While a method for gold assay isn't established, Ethopropazine's well-defined chemical and inhibitory profile makes it a candidate for such method development. The table below summarizes its key properties relevant to analytical chemistry.
| Property | Description | Relevance to Analytical Chemistry |
|---|---|---|
| Chemical Structure | Phenothiazine derivative with a chiral center on its aminoalkyl side chain [1]. | The heteroatoms (S, N) can act as electron donors for complexing metal ions. |
| CAS Number | 1094-08-2 (Hydrochloride salt) [2]. | - |
| Solubility | Soluble in DMSO (25 mg/mL) [2]. | A soluble form is available for preparing reagent solutions. |
| Cholinesterase Inhibition | Potent, selective Butyrylcholinesterase (BChE) inhibitor. IC₅₀ for BChE is in the nanomolar range (e.g., 1.44 - 1.69 µM in one study), while AChE inhibition is much weaker [3] [1] [2]. | Demonstrates a high-affinity, specific interaction with biological targets, suggesting potential for designing specific chemical interactions. |
| Receptor Antagonism | Non-selective muscarinic acetylcholine receptor (mAChR) and NMDA receptor antagonist [2]. | - |
Given the lack of an existing protocol, the following workflow outlines the key experimental phases you would need to undertake to develop a colorimetric or fluorometric method for gold detection using Ethopropazine. The principle would be based on the complexation of gold ions (Au³⁺) with Ethopropazine, leading to a measurable change in absorbance or fluorescence.
To begin testing the feasibility of using Ethopropazine for gold determination, you can follow this initial procedure.
Although not for gold, established methods for determining Ethopropazine and related phenothiazines can provide a technical starting point for your own assay development. The table below lists several techniques from the literature.
| Analytical Technique | Application Context (for Phenothiazines) | Key Details | Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determination of promethazine and ethopropazine enantiomers. | Uses chiral stationary phases (CHIRAL-AGP column). | [4] |
| Square Wave Voltammetry (SWV) | Determination of promethazine. | Uses a DNA-modified multiwall carbon nanotube paste electrode. | [4] |
| Capillary Zone Electrophoresis (CZE) | Determination of thiazinamium, promazine, and promethazine. | - | [4] |
Ethopropazine hydrochloride (also known as profenamine or Isothazine) is a phenothiazine derivative with a complex pharmacological profile that makes it valuable for studying multiple membrane-associated functions. Originally developed as an anti-Parkinson agent, ethopropazine demonstrates multitarget activity primarily through its interactions with key membrane proteins and receptors [1] [2]. Its diverse receptor interactions include potent inhibition of butyrylcholinesterase (BChE), antagonism of NMDA receptors and muscarinic acetylcholine receptors, and recently discovered activity against squalene epoxidase and platelet calcium signaling pathways [1] [3] [4].
The structural properties of ethopropazine contribute to its membrane interactions: as a small molecule (Molecular Weight: 348.93 g/mol for the hydrochloride salt) with both hydrophilic and hydrophobic regions, it can interact with membrane-bound receptors and enzymes [5] [2]. Its phenothiazine core facilitates insertion into membrane environments, while the diethylamino propyl side chain provides cationic character at physiological pH, promoting interaction with anionic sites on receptor proteins [1]. This application note provides detailed methodologies for investigating ethopropazine's membrane functions across these various targets, with standardized protocols for consistent experimental outcomes.
Butyrylcholinesterase (BChE) has emerged as a promising therapeutic target for Alzheimer's disease, particularly in advanced stages when acetylcholinesterase (AChE) activity declines while BChE activity increases [6] [7]. Ethopropazine demonstrates remarkable selectivity for BChE over AChE, with a inhibition constant (Kᵢ) of 0.15 μM, making it a valuable tool compound for studying BChE-specific functions [2] [7]. This selective inhibition is attributed to ethopropazine's structural compatibility with BChE's more spacious active site gorge compared to the narrower gorge of AChE [6].
The standard spectrophotometric method for assessing cholinesterase activity employs Ellman's assay, which measures the hydrolysis of thiocholine esters [7]. The following protocol is adapted from recent BChE selectivity studies:
Reagent Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.4), 10 mM DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) in buffer, 15 mM butyrylthiocholine iodide (or acetylthiocholine for AChE assays) in deionized water, and human plasma-derived BChE (0.2-0.5 U/mL) or recombinant enzyme [7]. Prepare this compound stock solution at 10 mM in DMSO, with subsequent dilutions in buffer.
Assay Procedure:
Data Analysis: Calculate reaction rates from the linear portion of absorbance curves. For IC₅₀ determination, plot inhibition percentage against log inhibitor concentration and fit with nonlinear regression. To determine inhibition constant (Kᵢ), measure velocities at multiple substrate and inhibitor concentrations and analyze using Dixon or Cheng-Prusoff plots [7].
For structural insights, the binding mode of ethopropazine to BChE has been elucidated through X-ray crystallography [8]:
Crystal Preparation: Purify human BChE and concentrate to 10-15 mg/mL in low-ionic-strength buffer. Crystallize using sitting-drop vapor diffusion by mixing 1 μL protein solution with 1 μL reservoir solution containing 100 mM Tris-HCl (pH 8.0), 21-26% PEG 4000. Soak crystals in reservoir solution supplemented with 1 mM this compound for 24-48 hours before cryocooling [8].
Data Collection and Analysis: Collect X-ray diffraction data at synchrotron sources. Solve structure by molecular replacement using native BChE coordinates (PDB: 1P0I). Refine model iteratively with manual rebuilding to visualize ethopropazine binding at the active site gorge [8].
Table 1: Key Experimental Parameters for BChE Inhibition Studies
| Parameter | Standard Value | Variations | Application |
|---|---|---|---|
| Enzyme Source | Human plasma BChE | Recombinant huBChE | Standard assays |
| Substrate | Butyrylthiocholine iodide (1.5 mM) | Acetylthiocholine (AChE assays) | Selectivity assessment |
| Ethopropazine Range | 0.01-100 μM | 0.001-1000 μM (extended) | IC₅₀/Kᵢ determination |
| Buffer System | Phosphate (100 mM, pH 7.4) | Tris-HCl, HEPES | pH optimization studies |
| Incubation Time | 15 min | 5-30 min | Binding kinetics |
| Detection | Absorbance 412 nm | Fluorescence alternatives | Method adaptation |
Ethopropazine typically exhibits competitive inhibition against BChE, indicated by Lineweaver-Burk plots showing intersecting lines at the y-axis [7]. The high selectivity ratio for BChE over AChE (approximately 2000:1) makes it particularly useful for isolating BChE-specific effects in complex biological systems [2]. When working with ethopropazine, note that its protein binding is approximately 93%, which may influence effective concentrations in plasma-containing assays [1].
Ethopropazine functions as a non-selective NMDA receptor antagonist, contributing to its potential neuroprotective effects and application in Parkinson's disease [1] [9]. Unlike other NMDA antagonists, ethopropazine is largely devoid of neurotoxic side effects, likely due to its concomitant anticholinergic activity [1]. The NMDA receptor antagonism occurs through interaction with the glutamate binding site, modulating calcium influx and subsequent excitatory signaling [1].
Functional NMDA receptor antagonism can be assessed through calcium imaging techniques:
Cell Preparation: Culture primary cortical neurons or appropriate neuronal cell lines (e.g., SH-SY5Y) on poly-D-lysine-coated coverslips or 96-well plates for 10-14 days to ensure NMDA receptor expression.
Calcium Loading: Load cells with 4-5 μM Fura-2 AM or Fluo-4 AM in HEPES-buffered saline for 45-60 minutes at 37°C. Include 0.02% Pluronic F-127 to enhance dye loading.
Stimulation and Imaging: Pre-treat cells with ethopropazine (0.1-100 μM) for 10 minutes. Stimulate with NMDA (100 μM) + glycine (10 μM) in Mg²⁺-free buffer. Monitor calcium transients using ratiometric (Fura-2) or intensity (Fluo-4) measurements. Include MK-801 as a positive control antagonist.
Data Analysis: Calculate peak amplitude, area under curve, and percentage inhibition compared to NMDA-only controls. Determine IC₅₀ values from concentration-response curves.
For direct binding assessment, radioligand displacement studies can be performed:
Membrane Preparation: Isolate cortical or hippocampal membranes from rat brain. Homogenize tissue in 20 volumes ice-cold 0.32 M sucrose, centrifuge at 1,000 × g for 10 minutes, then centrifuge supernatant at 20,000 × g for 20 minutes. Wash pellets and resuspend in buffer.
Binding Assay: Incubate membrane preparation (100-200 μg protein) with 5 nM [³H]MK-801 or 2 nM [³H]CGP39653 in Tris-HCl buffer (pH 7.4) containing increasing concentrations of ethopropazine (1 nM-100 μM). Include nonspecific binding wells with 100 μM unlabeled MK-801. Incubate for 2 hours at 4°C, then filter through GF/B filters and count radioactivity.
Data Analysis: Calculate specific binding and fit displacement data with one-site competition model to determine Kᵢ values.
Recent research has identified ethopropazine as a potent competitive inhibitor of squalene epoxidase (SQLE), a key enzyme in cholesterol biosynthesis [3]. This inhibition occurs with an IC₅₀ of 1.69 ± 0.06 μM and a Kᵢ of 0.65-0.69 μM, revealing a novel mechanism that may contribute to cholesterol-lowering and potential anti-cancer effects [3]. Ethopropazine forms stable enzyme-ligand complexes with SQLE, as demonstrated by molecular dynamics simulations showing high binding affinity (ΔGtotal = -27.05 ± 2.10 kcal mol⁻¹) [3].
SQLE enzymatic activity can be measured through a radiometric or fluorescence-based assay:
Microsome Preparation: Isolate liver microsomes from rats or use SQLE-expressing cell lines. Homogenize tissue in sucrose-Tris-EDTA buffer, centrifuge at 10,000 × g for 20 minutes, then centrifuge supernatant at 100,000 × g for 60 minutes. Resuspend microsomal pellets in Tris-EDTA buffer and determine protein concentration.
Enzyme Assay: Incubate microsomes (100-200 μg protein) with 100 μM squalene (emulsified with Tween-80), 1 mM NADPH, 50 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 50 mM potassium phosphate buffer (pH 7.4), and varying concentrations of ethopropazine (0.1-100 μM) in a final volume of 0.5 mL. Incubate for 60-90 minutes at 37°C.
Product Extraction and Analysis: Stop reaction with 3 mL methanol:chloroform (2:1), extract with hexane, and analyze squalene epoxide formation by HPLC with UV detection at 208-210 nm or using radiolabeled [³H]squalene with scintillation counting.
Kinetic Analysis: Determine IC₅₀ from inhibition curves. For mechanism studies, measure velocities at varying squalene concentrations (10-200 μM) with fixed ethopropazine concentrations. Analyze using Lineweaver-Burk plots to confirm competitive inhibition.
Molecular docking approaches can provide structural insights into ethopropazine-SQLE interactions:
System Preparation: Obtain human SQLE structure (PDB: 6C6N). Prepare protein by removing water molecules, adding hydrogens, and assigning charges. Obtain ethopropazine 3D structure from PubChem or generate using molecular modeling software, then optimize geometry using Gaussian at B3LYP/6-311G(d,p) level [3].
Docking Simulation: Perform molecular docking using AutoDock Vina with grid centered on catalytic pocket (coordinates: x = -18.424, y = 76.086, z = 55.299 Å) and dimensions 30 × 46 × 36 Å [3]. Use exhaustiveness setting of 8-16 for balance between accuracy and computational time.
Analysis: Cluster results by root-mean-square deviation (RMSD), analyze binding modes, and identify key interacting residues. Validate docking protocol by redocking native ligand and comparing with crystallographic pose.
Table 2: Key Parameters for Different Membrane Target Assays
| Target | Assay Type | Key Readout | Ethopropazine Potency | Experimental Notes |
|---|---|---|---|---|
| BChE | Enzyme kinetics | IC₅₀, Kᵢ | Kᵢ = 0.15-0.19 μM | Competitive inhibition; high BChE selectivity |
| NMDA Receptor | Calcium imaging | % inhibition at 10 μM | IC₅₀ ~5-10 μM (est.) | Use Mg²⁺-free conditions for activation |
| SQLE | Enzyme activity | IC₅₀, Kᵢ | IC₅₀ = 1.69 μM | Competitive inhibition; microsomal prep critical |
| Platelet Calcium | Fluorometric screening | % inhibition | Active at 10 μM | High-throughput 1536-well format available |
| mAChR | Radioligand binding | Kᵢ | ~100 nM-1 μM | Non-selective across M1-M5 subtypes |
Recent high-throughput screening identified ethopropazine as a modulator of platelet calcium signaling induced by collagen-related peptide (CRP) activation of the glycoprotein VI (GPVI) receptor [4]. This effect occurs at 10 μM concentration in screening assays, suggesting potential antiplatelet applications [4]. Ethopropazine specifically affects the sustained phase of GPVI-induced calcium responses, indicating possible interference with store-operated calcium entry or downstream signaling amplification [4].
Miniaturized calcium assays enable efficient screening of ethopropazine's effects on platelet activation:
Platelet Preparation: Isclude human platelets from fresh blood collected into citrate anticoagulant. Centrifuge at 200 × g for 10 minutes to obtain platelet-rich plasma, then centrifuge at 800 × g for 10 minutes to pellet platelets. Resuspend in Tyrode's buffer (pH 7.4) containing 0.1% glucose and 0.35% BSA.
Calcium Loading: Load platelets with 2.5 μM Calcium-6 dye for 60 minutes at 37°C in the dark. Use dye-containing buffer without wash steps for 1536-well plate formats [4].
Compound Addition and Activation: Transfer 4 μL dye-loaded platelets to 1536-well plates. Add ethopropazine (final concentration 10 μM in screening, or dose-response 1-100 μM) using pintool transfer. Pre-incubate for 10-15 minutes, then activate with CRP (10 μg/mL) or thrombin (4 nM) using automated dispensers [4].
Fluorescence Monitoring: Monitor fluorescence (excitation 485 nm, emission 525 nm) using plate readers capable of kinetic measurements. Record for 10-15 minutes after agonist addition.
Data Analysis: Use automated algorithms to extract seven parameters from calcium traces: baseline, peak height, time to peak, slope up, slope down, area under curve, and oscillation characteristics. Compare parameters between ethopropazine-treated and control platelets [4].
The following diagram illustrates the experimental workflow for platelet calcium signaling studies:
Proper compound preparation is essential for reproducible results across different assay systems:
Stock Solution: Prepare 10-100 mM this compound in DMSO. Aliquot and store at -20°C protected from light. Under these conditions, the compound remains stable for at least 6 months.
Working Solutions: Prepare fresh dilutions in appropriate aqueous buffers immediately before use. For most assays, keep final DMSO concentration below 0.1% to avoid solvent effects. For cellular assays, confirm compatibility with this DMSO concentration.
Plasma Protein Binding Consideration: Account for ethopropazine's high protein binding (93%) when designing experiments in plasma-containing systems [1]. Consider using higher concentrations or free drug concentrations in calculations for physiologically relevant conditions.
Appropriate controls are essential for interpreting ethopropazine experiments:
Positive Controls: Include known inhibitors for each target: ethopropazine itself (BChE), MK-801 (NMDA receptors), terbinafine (SQLE), and revacept (GPVI platelet signaling).
Negative Controls: Include vehicle controls (DMSO at same concentration as experimental wells) and appropriate blank measurements for background subtraction.
Validation Standards: Use reference compounds with established activity for each assay system to validate experimental conditions and compare ethopropazine potency.
Ethopropazine represents a versatile pharmacological tool for studying multiple membrane-associated functions, from cholinergic signaling to cholesterol biosynthesis and platelet activation. The methodologies outlined here provide standardized approaches for investigating its diverse molecular targets, enabling consistent characterization across research laboratories. Its well-defined selectivity profile—particularly its potent and selective inhibition of BChE—makes it valuable for isolating BChE-specific effects in complex biological systems.
The recent discoveries of ethopropazine's activity against SQLE and platelet calcium signaling highlight its potential for drug repurposing applications [3] [4]. These findings, coupled with its established safety profile in humans, position ethopropazine as a promising candidate for further investigation in metabolic disorders, cardiovascular conditions, and neurodegenerative diseases. The experimental approaches detailed in this application note will facilitate systematic investigation of ethopropazine's mechanisms and therapeutic potential across these diverse research areas.
The following table compares the key solid dispersion formulations studied for Ethopropazine Hydrochloride, based on a 1:1 (w/w) ratio with various carriers [1].
| Carrier System | Preparation Method | Dissolution Performance (at 5 min) | Key Characteristics |
|---|---|---|---|
| DMPC (Phospholipid) | Solvent evaporation | ~8-fold increase | Superior dissolution rate; requires characterization by DSC and X-ray diffractometry; dissolution rate decreases upon long-term storage (over 4.5 months) [1]. |
| DMPC + PEG 8000 | Solvent evaporation | ~6-fold increase | Combination system; less effective than DMPC alone [1]. |
| PEG 8000 | Solvent evaporation | ~4-fold increase | Moderate improvement; less effective than phospholipid-based systems [1]. |
This section provides a detailed methodology for preparing the most effective solid dispersion of this compound with the DMPC phospholipid carrier, as cited in the research [1].
The workflow below summarizes the key steps of this protocol.
Ethopropazine HCl is a lipophilic drug substance with low water solubility [1]. Experimental data confirms its poor solubility profile, with a measured solubility of less than 1 mg/mL in water [2]. This poor aqueous solubility is a major factor that can limit its dissolution rate and, consequently, its bioavailability [3].
The core strategy for enhancing solubility involves formulating the drug with hydrophilic carriers. The table below summarizes key experimental data for different solid dispersion formulations of Ethopropazine HCl, providing a benchmark for your experiments.
| Carrier System (1:1 ratio) | Preparation Method | Dissolution Medium | Key Results (Dissolution Rate Increase) | Complete Dissolution Time |
|---|---|---|---|---|
| Phospholipid (DMPC) [4] | Solvent evaporation | Phosphate Buffered Saline (PBS), pH 7.4 | ~8-fold increase within first 5 minutes (D5) | Within 60 minutes (D60) |
| DMPC & PEG 8000 Combination [4] | Solvent evaporation | Phosphate Buffered Saline (PBS), pH 7.4 | ~6-fold increase within first 5 minutes (D5) | Within 60 minutes (D60) |
| Polyethylene Glycol 8000 (PEG) [4] | Solvent evaporation | Phosphate Buffered Saline (PBS), pH 7.4 | ~4-fold increase within first 5 minutes (D5) | Within 60 minutes (D60) |
Here is a detailed methodology for preparing solid dispersions using the solvent evaporation method, as cited in the literature [4]. You can use this as a standard operating procedure.
Objective: To enhance the dissolution rate of Ethopropazine HCl by forming a solid dispersion with a phospholipid (DMPC) and/or PEG 8000.
Materials:
Procedure:
Characterization (Troubleshooting Tips):
The following diagram illustrates the experimental workflow for this protocol:
Q1: The dissolution rate of my freshly made solid dispersion is lower than expected. What could be wrong?
Q2: How stable are these solid dispersion formulations over time?
Q3: Are there other techniques besides solid dispersions to improve Ethopropazine's solubility?
Q4: My formulation needs to be suitable for parenteral administration. Are there specific considerations?
The following diagram outlines a logical workflow you can follow when designing your experiments, from selecting a technique to final characterization.
The table below summarizes the primary clinical uses and commonly observed side effects of Ethopropazine Hydrochloride.
| Aspect | Description |
|---|---|
| Primary Indication | Treatment of symptoms of Parkinson's disease (muscle stiffness, spasms, tremor, excess saliva) [1] [2]. |
| Secondary Use | Reduction of tremor and restlessness (dyskinesia) caused by certain antipsychotic medications [1] [2]. |
| Drug Class | Phenothiazine [1]. |
| Mechanism of Action | Acts as an anticholinergic agent by blocking the natural substance acetylcholine in the central nervous system [1] [2]. |
| Common Side Effects | Dry mouth, blurred vision, drowsiness, dizziness, constipation, headache, nausea [3] [1] [2]. |
For experimental design and risk assessment, a detailed quantitative profile of adverse effects is essential. The following table categorizes these effects based on clinical data.
| Side Effect | Frequency / Severity | Notes and Pathophysiology |
|---|---|---|
| Dry Mouth | Very Common [3] | Direct result of anticholinergic properties reducing saliva production [3]. |
| Blurred Vision | Very Common [3] | Anticholinergic effects interfere with eye muscle function [3]. |
| Drowsiness / Dizziness | Very Common [3] [1] | Can impair ability to perform tasks requiring mental alertness [3]. |
| Constipation | Very Common [3] | Caused by anticholinergic reduction of gut motility [3]. |
| Urinary Retention | Common [3] | Particularly problematic for older adults or those with pre-existing conditions [3]. |
| Confusion / Memory Problems | Less Common, More Serious [3] [1] | More likely in seniors or those on high doses [3] [1]. |
| Hallucinations | Less Common, More Serious [3] [1] | Can be severe, requiring immediate medical attention [1]. |
| Rapid Heartbeat (Tachycardia) | Less Common, More Serious [3] [1] | Requires reporting to a healthcare provider [3] [1]. |
| Neuroleptic Malignant Syndrome (NMS) | Rare, Life-Threatening [1] | Symptoms include fever, muscle rigidity, confusion, and fast heartbeat [1]. |
| Severe Allergic Reaction | Rare, Life-Threatening [3] [1] | Symptoms include rash, swelling, severe dizziness, and trouble breathing [3] [1]. |
For observed adverse effects in a clinical trial setting, standard management strategies include:
Ethopropazine is also recognized in research as a selective butyrylcholinesterase (BChE) inhibitor [5] [6]. This property is distinct from its primary anticholinergic clinical action and is a significant area of investigation, particularly in Alzheimer's disease research. In this context, ethopropazine is not the drug being tested but is used as a tool compound in enzymatic assays to measure acetylcholinesterase (AChE) activity. It selectively inhibits BChE, allowing for the specific measurement of AChE activity in samples like red blood cells [5].
This research application is crucial for scientists to recognize, as it highlights:
This protocol, adapted from a research study, details how ethopropazine is used to selectively inhibit BChE for measuring AChE activity [5].
1. Principle: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) both hydrolyze the substrate acetylthiocholine. Ethopropazine, a selective BChE inhibitor, is used to suppress BChE activity, allowing for the specific measurement of AChE activity.
2. Reagents and Materials:
3. Procedure: 1. Sample Preparation: Isolate red blood cells (RBCs) from fresh blood and prepare a hemolysate. 2. Pre-incubation with Inhibitor: Incubate the RBC sample with DTNB and ethopropazine (6 mM final concentration) for 20 minutes at 37°C. This step selectively inhibits BChE. 3. Initiate Reaction: Add acetylthiocholine to the mixture. 4. Kinetic Measurement: Immediately measure the change in absorbance at 436 nm for a defined period (e.g., 10-30 minutes). 5. Control: Run a parallel reaction without ethopropazine to measure total cholinesterase activity. 6. Normalization: Determine the hemoglobin content of the sample and express AChE activity as mU/μM/Hb.
4. Data Analysis:
The following diagram illustrates the primary mechanism of action of Ethopropazine and the pathway to its common anticholinergic side effects, which is critical for understanding its experimental and clinical profile.
Q1: What is the basic principle of this method?
Q2: At what wavelength should I measure the absorbance?
Q3: What is the linear range for quantitative determination?
Q4: How is Ethopropazine (EPH) used in other analytical contexts?
The table below summarizes specific problems you might encounter during the EPH-tungsten method and general spectrophotometric errors, along with evidence-based solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Unstable/Drifting Readings | Instrument lamp not stabilized; air bubbles in sample; over-concentrated sample [4]. | Let spectrophotometer warm up 15-30 mins; gently tap cuvette to dislodge bubbles; dilute sample to optimal absorbance range (0.1-1.0 AU) [4]. |
| Inconsistent Replicate Measurements | Cuvette orientation not consistent; sample evaporation or degradation [4]. | Always place cuvette in same orientation; minimize measurement time, keep cuvette covered [4]. |
| Negative Absorbance Readings | Blank solution is "dirtier" (higher absorbance) than sample; using different cuvettes for blank and sample [4]. | Use exact same cuvette for blank and sample measurements; ensure cuvettes are clean and optically matched [4]. |
| Poor Complex Formation/Color | Incorrect oxidation state of tungsten; reagent impurities; issues with extraction step. | Ensure tungsten is in the +5 oxidation state (W(V)) for ternary complex formation [1] [2]. Use high-purity reagents and ensure proper extraction into chloroform. |
| Low Precision/Accuracy | Stray light; incorrect wavelength calibration; photometric non-linearity [5]. | Perform regular instrument calibration checks for wavelength accuracy and stray light using holmium oxide filters or other standards [5]. |
Here is a consolidated methodology based on the research articles for your reference.
Key Procedural Steps:
To help visualize the entire workflow and its critical control points, the following diagram outlines the core experimental procedure and a key troubleshooting pathway for the color development step.
For a quick reference, the table below summarizes the fundamental chemical and pharmacological characteristics of ethopropazine.
| Property | Description |
|---|---|
| IUPAC Name | diethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine [1] |
| Chemical Formula | C₁₉H₂₄N₂S [1] |
| Molecular Weight | 312.47 g/mol [1] |
| CAS Number (Freebase) | 1094-08-2 [1] |
| CAS Number (HCl Salt) | 1094-08-2 [2] |
| Primary Mechanism | Anticholinergic; antagonizes central muscarinic receptors [1] |
| Key Pharmacological Action | Antidyskinetic, used in the treatment of parkinsonism [1] |
| Primary Enzyme Inhibition | Potent and selective Butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 210-300 nM) [3] [4] |
Here are detailed methodologies for key experiments involving ethopropazine, which can support your metabolic identification studies.
This protocol is adapted from an assay for amiodarone, where ethopropazine hydrochloride serves as a robust internal standard [5].
1. Sample Preparation
2. Chromatographic Conditions
This method is useful for studying the electrochemical behavior of ethopropazine, which can provide insights into its redox potential and stability.
1. Electrode Preparation
2. Voltammetric Procedure
To help visualize the experimental process and how ethopropazine functions, the following diagrams outline the analytical workflow and its primary mechanism.
Q1: Why is ethopropazine a suitable internal standard in HPLC methods? Ethopropazine exhibits consistent and reproducible chromatographic behavior with a clear UV maximum at 254 nm, making it a reliable internal standard for compensating for variability in sample preparation and injection in HPLC-UV assays of other drugs [5].
Q2: What is a key experimental challenge when working with ester-containing compounds, and how can it be managed? A major challenge is the ex vivo hydrolysis of labile ester-containing drugs by ubiquitous esterases in blood and plasma, which can lead to inaccurate concentration measurements. This can be mitigated by using esterase inhibitors like diisopropyl fluorophosphate (DFP) during blood sample collection and processing to stabilize the analyte [7].
Q3: Besides its anticholinergic use, what is a significant research application of ethopropazine? Ethopropazine is a potent and selective inhibitor of Butyrylcholinesterase (BChE). Research shows it can block the conversion of heroin to its active, toxic metabolites, thereby attenuating heroin's effects and acute toxicity in mouse models. This highlights BChE inhibition as a potential novel therapeutic strategy [3] [4].
Since metabolite information was not found in the search results, you can explore these specific strategies to advance your work:
The table below summarizes key information for ethopropazine and other anticholinergic drugs used primarily in Parkinson's disease, based on the search results.
| Drug Name | Common Use | Receptor Target / Mechanism | Key Comparative Efficacy Findings | Reported Adverse Effects |
|---|---|---|---|---|
| Ethopropazine | Parkinson's Disease [1] | Muscarinic receptor antagonist (IC50 in rat brain: 0.37 μM) [1] [2] | Effectively prevents nicotine-induced convulsions in mice (ED50: 4.9 mg/kg) [2]. | Part of a class associated with peripheral (e.g., dry mouth, blurred vision) and central (e.g., confusion, memory impairment) side effects [3] [4]. |
| Benztropine | Parkinson's Disease [1] | Muscarinic receptor antagonist (IC50: 0.018 μM); also inhibits dopamine reuptake [1] [4] | Potent anti-muscarinic effects; prevents nicotine-induced convulsions (ED50: 7.4 mg/kg) [2]. | Similar anticholinergic side effect profile [5] [3]. |
| Trihexyphenidyl | Parkinson's Disease [1] | Muscarinic receptor antagonist (IC50: 0.026 μM) [1] | Prevents nicotine-induced convulsions (ED50: 3.3 mg/kg); shows competitive antagonism in animal models [2]. | Similar anticholinergic side effect profile [3] [4]. |
| Biperiden | Parkinson's Disease [1] [5] | Muscarinic receptor antagonist [1] | Prevents nicotine-induced convulsions (ED50: 4.6 mg/kg); shows mixed competitive/non-competitive antagonism [2]. | Similar anticholinergic side effect profile [5] [3]. |
| Procyclidine | Parkinson's Disease [1] [5] | Muscarinic receptor antagonist (IC50: 0.070 μM) [1] | Prevents nicotine-induced convulsions (ED50: 3.1 mg/kg); shows competitive antagonism [2]. | Similar anticholinergic side effect profile [5] [3]. |
| Orphenadrine | Parkinson's Disease; Muscle Spasm [1] | Muscarinic receptor antagonist (IC50: 0.37 μM) [1] | Information specific to experimental efficacy in this context is limited in the provided search results. | Similar anticholinergic side effect profile [3]. |
| Atropine | Historical use in PD; Other indications [6] [4] | Muscarinic receptor antagonist [7] | Has potent anti-muscarinic effects but very weak anti-nicotinic activity in experimental models [2]. | Similar peripheral effects; central effects less common with quaternary ammonium derivatives [7]. |
The search results provided specific experimental data, primarily from animal studies, comparing the anti-nicotinic properties of these drugs.
The following diagram illustrates the shared and distinct mechanisms of action of these agents in the context of Parkinson's disease.
As shown above, the primary mechanism for anticholinergics in Parkinson's disease is to counteract the relative excess of acetylcholine resulting from dopamine deficiency [1] [4]. While all drugs in the table are competitive antagonists of muscarinic receptors [1], they differ in potency, as indicated by their varying IC50 values in receptor binding studies [1]. Furthermore, some agents like benztropine have an additional proposed mechanism of inhibiting dopamine reuptake, which may contribute to its efficacy [4].
Ethopropazine hydrochloride is a medication belonging to the class of anticholinergic drugs. The following table summarizes its core characteristics based on the available information.
| Aspect | Description |
|---|---|
| Drug Class | Anticholinergic (Antimuscarinic) [1] [2] |
| Primary Mechanism | Competitive inhibition of muscarinic acetylcholine receptors (particularly M1) in the central nervous system [1]. |
| Secondary Mechanism | Additional effects on histamine H1 receptors, which may contribute to sedation and reduced muscle contractions [1]. |
| Primary Indications | Management of Parkinson's disease and drug-induced extrapyramidal symptoms (e.g., from antipsychotics) [1] [2]. |
| Therapeutic Goal | Restores neurotransmitter balance by reducing cholinergic activity, counteracting the relative dopamine deficiency in the nigrostriatal pathway [1]. |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, confusion (reflective of its anticholinergic activity) [1]. |
A key clinical study provides evidence for Ethopropazine's use in a specific condition, though it does not involve a three-way comparison.
The diagram below illustrates the primary mechanism of action for Ethopropazine in mitigating motor symptoms, based on information from the search results [1].
Ethopropazine and trihexyphenidyl (Artane) are both centrally-acting anticholinergic agents used in the management of Parkinson's disease and drug-induced movement disorders. Their therapeutic effect is primarily attributed to the restoration of the dopamine-acetylcholine balance in the striatum, which is critical in Parkinsonism [1] [2] [3]. While they share this core mechanism, they differ in their receptor affinity profiles and available clinical data.
The following diagram illustrates the shared and distinct mechanisms by which ethopropazine and trihexyphenidyl exert their effects in the nigrostriatal pathway.
Shared Core Mechanism: Both drugs are classified as muscarinic acetylcholine receptor (MAChR) antagonists. In Parkinson's disease, the degeneration of dopaminergic neurons in the nigrostriatal pathway leads to a relative excess of cholinergic activity [1] [3]. By blocking primarily the M1 muscarinic receptors on the medium spiny neurons (MSNs) in the striatum, both ethopropazine and trihexyphenidyl help to rebalance the dopaminergic-cholinergic system, thereby alleviating motor symptoms [1] [4] [2].
Distinct Pharmacological Profiles:
| Feature | Ethopropazine | Trihexyphenidyl (Artane) |
|---|---|---|
| Drug Class | Anticholinergic (Phenothiazine derivative) [2] | Anticholinergic (Synthetic amine) [6] [4] |
| Primary Indication | Parkinson's disease; Drug-induced extrapyramidal symptoms [7] [2] | Parkinson's disease; Drug-induced extrapyramidal symptoms [6] [4] |
| Key Mechanism | Muscarinic receptor antagonism; NMDA antagonism (preclinical) [5] [2] | Muscarinic M1 receptor antagonism [4] |
| Secondary Actions | Histamine H1 receptor antagonism [2] | Potential nicotinic modulation; possible dopamine reuptake inhibition [4] |
The table below summarizes key findings from clinical and preclinical studies.
| Aspect | Ethopropazine | Trihexyphenidyl (Artane) |
|---|---|---|
| Efficacy in Parkinsonism | Effective in controlling neuroleptic-induced parkinsonian symptoms [7] | Effective as monotherapy or adjunct; improves motor function [6] [3] |
| Comparative Efficacy | Equally effective as benztropine in one 12-week controlled trial [7] | More effective than placebo; data insufficient for direct comparison with other anticholinergics [3] |
| Impact on Tardive Dyskinesia | Associated with less tardive dyskinesia vs. benztropine in one study [7] | Not specifically reported in search results |
| Other Efficacy Data | Alleviated thermal hyperalgesia in a rat neuropathic pain model [5] | Used off-label for dystonia in cerebral palsy and for sialorrhea [6] [8] |
| Parameter | Ethopropazine | Trihexyphenidyl (Artane) |
|---|---|---|
| Administration | Information not available in search results | Oral tablet (2 mg, 5 mg); Elixir (2 mg/5 mL) [6] |
| Absorption & Onset | Information not available in search results | Well-absorbed from GI tract; onset in ~60 min; peak activity at ~2 hours [6] |
| Half-Life | Information not available in search results | 5-10 hours (some studies suggest up to 33 hours) [6] |
| Adult Dosage (Parkinson's) | Information not available in search results | Initial: 1 mg daily, increased gradually [6] [8]. Maintenance: 6-10 mg per day in divided doses [6] [8]. |
| Dosing Consideration | Information not available in search results | Better tolerated when divided into 3 daily doses; can be taken with food to reduce GI upset [6] |
| Aspect | Ethopropazine | Trihexyphenidyl (Artane) |
|---|---|---|
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, confusion (typical of anticholinergics) [2] | Dry mouth, blurred vision, constipation, dizziness, urinary retention [6] [8] |
| Central Adverse Effects | Less anxiety and depression vs. benztropine in one study [7] | Confusion, agitation, nervousness, hallucinations; euphoria and potential for misuse [6] |
| Unique Risks | Information not available in search results | Can lower seizure threshold; long-term use potentially linked to dementia in preclinical studies [6] |
| At-Risk Populations | Elderly patients more susceptible to adverse effects [2] | Beers Criteria: Potentially Inappropriate Medication (PIM) for older adults due to high anticholinergic burden [6] |
To aid in the evaluation and potential replication of key findings, here are detailed methodologies for the pivotal experiments cited in this guide.
This protocol is based on the 12-week controlled study comparing ethopropazine and benztropine [7].
This protocol is based on the study investigating the anti-hyperalgesic effects of procyclidine and ethopropazine [5].
For researchers and drug development professionals, the choice between these two anticholinergics in a clinical or research context may hinge on their distinct secondary pharmacological properties rather than their core anticholinergic efficacy, for which direct comparative data is lacking.
A significant research gap exists regarding head-to-head clinical comparisons between these two specific agents. Future studies directly comparing efficacy, cognitive side effect profiles, and long-term outcomes in Parkinson's disease and other movement disorders would be highly valuable.
Researchers use various scales to quantify the cumulative effect of anticholinergic drugs. The table below summarizes key characteristics of several prominent scales, highlighting their utility in correlating drug burden with clinical outcomes.
| Scale Name | Key Characteristics | Performance in Recent Studies |
|---|---|---|
| Modified Anticholinergic Risk Scale (mARS) [1] [2] | Noted for superior scoring system and robustness [2]. | Strongest association with cognitive impairment (RR 1.10) and physical dependency (RR 1.18) in a 2025 cross-sectional study [1]. |
| CRIDECO Anticholinergic Load Scale (CALS) [1] | Exhibited the best model fit for cognitive and functional impairment in a 2025 study [1]. | |
| German Anticholinergic Burden Scale (GerABS) [2] | Excels in the scale development process [2]. | |
| Anticholinergic Cognitive Burden (ACB) Scale [3] | One of the commonly used scales. | Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.13) [3]. |
| Anticholinergic Drug Scale (ADS) [3] | One of the commonly used scales. | Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.13) [3]. |
| Anticholinergic Risk Scale (ARS) [3] | One of the commonly used scales. | Significantly higher scores were found in older hospitalized patients with delirium versus those without (SMD=0.15) [3]. |
A 2025 study concluded that while no single scale is definitively superior across all outcomes, scales like the mARS that identify a broader set of patients exposed to anticholinergic drugs may offer a more comprehensive risk assessment in clinical practice [1].
The adverse effects of anticholinergic drugs stem from the blockade of muscarinic receptors throughout the central and peripheral nervous systems [4] [5].
CNS effects are among the most significant concerns, especially for older adults and vulnerable populations.
The following diagram illustrates the primary mechanism through which anticholinergics lead to CNS side effects, particularly focusing on the blood-brain barrier penetration:
Peripheral effects are predictable based on the location of muscarinic receptors and are often summarized by the classic anticholinergic mnemonic [5]:
For your comparative guides, detailing the methodologies from key studies is crucial. Here are protocols from recent high-impact research:
Protocol for Assessing Association with Fractures (2019):
Protocol for Cross-Scale Comparison (2025 Study):
The table below summarizes the key information on how ethopropazine is typically analyzed based on the search results.
| Aspect | Details |
|---|---|
| Common Analytical Technique | High-Performance Liquid Chromatography (HPLC), often in chiral separations [1] [2] |
| Typical Context | Appears in studies as a chiral selector or reference compound rather than as the primary analyte of focus [1] [2] |
| Key Relevant Finding | A study on butyrylcholinesterase (BChE) demonstrated a highly stereoselective interaction with ethopropazine enantiomers [2]. |
The most specific experimental finding related to ethopropazine is its role in enzyme kinetics. One study unequivocally demonstrated that the R-enantiomer of ethopropazine has a dramatically higher affinity for the enzyme butyrylcholinesterase (BChE) compared to its S-counterpart [2].
While not a full bioanalytical method validation, the study revealing stereoselectivity provides a clear example of an experimental protocol involving ethopropazine.
This protocol highlights that any robust bioanalytical method for ethopropazine, particularly for pharmacokinetic studies, must account for its chiral nature. The use of a chiral stationary phase (e.g., CHIRAL-AGP) is a validated approach for such separations [1] [2].
Given the limited specific data, here are steps to develop a validation guide for ethopropazine:
The following table summarizes quantitative results from a study that directly compared the effectiveness of different solubility enhancement techniques for the compound curcumin [1].
| Enhancement Technique | Key Experimental Protocol Details | Reported Dissolution Percentage (within 90 minutes) |
|---|---|---|
| Solid Dispersion (PVP-based) | Prepared by solvent evaporation method [1]. | 94% [1] |
| Cyclodextrin Complexation | Inclusion complex prepared using methods like grinding, freeze-drying, or common solvent evaporation [1]. | >90% [1] |
| Nanoformulations | Utilization of nanoscale systems to improve dissolution [1]. | >90% [1] |
| Surfactant Systems | Use of surfactants such as Sodium Lauryl Sulfate (SLS) or Pluronic F-127 [1]. | 75% to 88% [1] |
| Micronization | Mechanical reduction of particle size to increase surface area [1]. | 75% to 88% [1] |
Beyond the specific data on curcumin, the scientific literature outlines a wide array of techniques categorized by their fundamental approach. The following diagram illustrates the major categories and common methods, which form the toolkit for formulation scientists addressing poor solubility [2] [3].
Diagram: A taxonomy of major solubility enhancement techniques, categorized into physical, chemical, and miscellaneous methods [2] [3].
The choice of technique is not one-size-fits-all; it depends on the specific properties of the drug molecule, the intended dosage form, and the required absorption profile [2]. For instance, particle size reduction through micronization increases the dissolution rate by increasing surface area but does not change the drug's equilibrium solubility. In contrast, creating amorphous solid dispersions can achieve a higher energy state and much greater solubility, though stability can be a concern [2] [3].
To build a comprehensive and data-driven guide, I suggest you consider the following approaches:
Irritant